PF-4708671
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N6/c1-2-13-10-23-12-24-18(13)28-7-5-27(6-8-28)11-17-25-15-4-3-14(19(20,21)22)9-16(15)26-17/h3-4,9-10,12H,2,5-8,11H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLPQCAQRNSVHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680074 | |
| Record name | 2-[[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255517-76-0 | |
| Record name | 2-[[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1255517-76-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Molecular Tapestry: A Technical Guide to the Mechanism of Action of PF-4708671
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4708671 is a potent and highly specific, cell-permeable small molecule inhibitor of the p70 ribosomal S6 kinase 1 (S6K1).[1][2][3] As a critical downstream effector of the mTOR signaling pathway, S6K1 is a key regulator of cell growth, proliferation, protein synthesis, and metabolism.[4] Dysregulation of the mTOR/S6K1 axis is implicated in numerous pathologies, including cancer, metabolic disorders, and neurological diseases, making S6K1 a compelling therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action: Selective S6K1 Inhibition
This compound exerts its biological effects through direct inhibition of the S6K1 kinase activity. It is a piperazinyl-pyrimidine analogue that demonstrates high potency and selectivity for the S6K1 isoform.[1]
Biochemical Potency and Selectivity
In cell-free biochemical assays, this compound exhibits a high affinity for S6K1. The inhibitory activity and selectivity of this compound are summarized in the table below.
| Target Kinase | Inhibition Constant (Ki) | IC50 (Cell-Free) | IC50 (Cell-Based) | Selectivity vs. S6K1 | Reference |
| S6K1 | 20 nM | 160 nM | 0.16 µM (IGF-1 stimulated HEK293 cells) | - | [1][5][6] |
| S6K2 | - | 65 µM | - | ~400-fold | [5] |
| MSK1 | - | 0.95 µM | - | ~4-fold | [5] |
| RSK1 | - | 4.7 µM | - | >20-fold | [5] |
| RSK2 | - | 9.2 µM | - | >20-fold | [5] |
| Akt1, Akt2, PKA, PKCα, PKCϵ, PRK2, ROCK2, SGK1 | Not significantly inhibited | - | - | High | [1] |
Impact on the mTOR Signaling Pathway
This compound acts downstream of the mammalian target of rapamycin complex 1 (mTORC1). In response to growth factors like IGF-1, mTORC1 phosphorylates and activates S6K1. This compound effectively blocks the S6K1-mediated phosphorylation of its downstream substrates, most notably the 40S ribosomal protein S6 (S6).[1][7] This inhibition of S6 phosphorylation disrupts the initiation of protein synthesis.
Interestingly, treatment with this compound has been observed to induce the phosphorylation of S6K1 at its T-loop (Threonine 229) and hydrophobic motif (Threonine 389) sites, which are typically associated with S6K1 activation.[1][2] This paradoxical effect is dependent on mTORC1 activity and suggests that while this compound occupies the ATP-binding pocket to inhibit kinase activity, it may lock the kinase in a conformation that is susceptible to phosphorylation by upstream kinases.[8] Despite this induced phosphorylation, the kinase remains inactive, as evidenced by the lack of downstream S6 phosphorylation.[9] this compound does not directly inhibit the activity of mTORC1.[1]
Figure 1. Simplified mTOR signaling pathway illustrating the inhibitory action of this compound on S6K1.
Off-Target Effect: Mitochondrial Complex I Inhibition
Recent studies have revealed an important off-target effect of this compound: the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[10][11] This inhibition is observed within the same concentration range used to effectively block S6K1 activity and appears to be independent of S6K1 inhibition.[12]
The inhibition of mitochondrial complex I by this compound leads to a rapid increase in the cellular AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[10] This activation of AMPK occurs prior to the observed inhibition of S6K1 activity.[10] The activation of AMPK contributes to some of the metabolic effects of this compound, such as increased glucose uptake and decreased hepatic glucose production, which are independent of its effects on S6K1.[10][11]
Figure 2. Off-target effect of this compound on mitochondrial complex I and subsequent AMPK activation.
Experimental Protocols
In Vitro S6K1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and published methodologies.
Objective: To determine the in vitro inhibitory activity of this compound against S6K1.
Materials:
-
Recombinant active S6K1 enzyme
-
S6K substrate peptide (e.g., Crosstide: GRPRTSSFAEG)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, S6K substrate peptide, and the desired concentration of this compound or DMSO vehicle control.
-
Initiate the reaction by adding recombinant S6K1 enzyme.
-
Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control.
Cell-Based Western Blot for S6K1 Pathway Inhibition
This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of S6K1 and its downstream target S6 in cultured cells.
Objective: To determine the cellular potency of this compound in inhibiting the S6K1 signaling pathway.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
IGF-1
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-S6 (Ser235/236), anti-S6, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate HEK293 cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the total protein and loading control.
Figure 3. Experimental workflow for assessing this compound activity in a cell-based Western blot assay.
Mitochondrial Complex I Activity Assay
This protocol is a generalized method to measure the activity of mitochondrial complex I.
Objective: To determine the effect of this compound on the enzymatic activity of mitochondrial complex I.
Materials:
-
Isolated mitochondria from cells or tissue
-
Assay buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2)
-
NADH
-
Ubiquinone analog (e.g., decylubiquinone)
-
Rotenone (a specific complex I inhibitor)
-
This compound
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from the desired source using standard differential centrifugation methods.
-
Determine the protein concentration of the mitochondrial preparation.
-
In a spectrophotometer cuvette, prepare a reaction mixture containing assay buffer and the ubiquinone analog.
-
Add a known amount of mitochondrial protein.
-
Add this compound or DMSO (vehicle control) to the respective cuvettes. To determine the specific complex I activity, include a control with rotenone.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time.
-
Calculate the rate of NADH oxidation. The specific complex I activity is the rotenone-sensitive rate of NADH oxidation.
Conclusion
This compound is a valuable research tool for elucidating the physiological and pathological roles of S6K1. Its high potency and selectivity for S6K1 over other related kinases make it a precise instrument for dissecting the mTOR signaling pathway. However, researchers should be cognizant of its off-target inhibitory effect on mitochondrial complex I, which can independently modulate cellular metabolism through AMPK activation. A thorough understanding of both the on-target and off-target activities of this compound is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. This guide provides a comprehensive overview of its mechanism of action and the experimental approaches to study its effects, serving as a foundational resource for professionals in the field.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Targeting Translation Control with p70 S6 Kinase 1 Inhibitors to Reverse Phenotypes in Fragile X Syndrome Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | Autophagy | S6 Kinase | TargetMol [targetmol.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. p70S6 kinase mediates breast cancer cell survival in response to surgical wound fluid stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. merckmillipore.com [merckmillipore.com]
The Impact of PF-4708671 on mTORC1 Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. A key downstream effector of mTORC1 is the p70 ribosomal S6 kinase 1 (S6K1), which plays a pivotal role in protein synthesis and cell size control. PF-4708671 has emerged as a potent and highly specific, cell-permeable inhibitor of S6K1, making it an invaluable tool for dissecting the intricate functions of the mTORC1-S6K1 axis.[1][2][3] This technical guide provides a comprehensive overview of the effects of this compound on mTORC1 signaling, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Mechanism of Action of this compound
This compound is a piperazinyl-pyrimidine analog that acts as an ATP-competitive inhibitor of S6K1.[3] It exhibits high selectivity for the S6K1 isoform over other related kinases, including S6K2, RSK (p90 ribosomal S6 kinase), and MSK (mitogen- and stress-activated kinase).[1][2] While it directly inhibits the kinase activity of S6K1, it does not directly affect the activity of mTORC1 itself.[3] An interesting characteristic of this compound is its ability to induce the phosphorylation of S6K1's T-loop and hydrophobic motif, a phenomenon that is dependent on mTORC1 activity.[3][4] This suggests a complex interplay where the inhibitor traps S6K1 in a conformation that is susceptible to upstream phosphorylation even as its own catalytic activity is blocked.
Quantitative Data: Potency and Selectivity of this compound
The efficacy and specificity of a small molecule inhibitor are paramount for its utility in research and potential therapeutic applications. The following tables summarize the key quantitative parameters for this compound.
| Target | Parameter | Value | Assay Conditions |
| S6K1 | K_i | 20 nM | Cell-free assay |
| S6K1 | IC_50 | 160 nM | Cell-free assay |
| S6K1 | IC_50 | 0.16 µM | Isolated from IGF-1 stimulated HEK293 cells |
Table 1: In vitro potency of this compound against S6K1.[1]
| Kinase | IC_50 | Selectivity vs. S6K1 (fold) |
| S6K1 | 160 nM | 1 |
| S6K2 | 65 µM | ~406 |
| RSK1 | 4.7 µM | ~29 |
| RSK2 | 9.2 µM | ~57.5 |
| MSK1 | 0.95 µM | ~6 |
Table 2: Kinase selectivity profile of this compound.[1]
Effects on mTORC1 Signaling Pathway
The primary and most well-characterized effect of this compound is the inhibition of downstream signaling from S6K1. This leads to a number of cellular consequences, including the modulation of protein synthesis and the induction of autophagy.
Inhibition of S6 Ribosomal Protein Phosphorylation
The ribosomal protein S6 (rpS6) is a primary substrate of S6K1. Its phosphorylation is a key event in the stimulation of protein synthesis. This compound effectively prevents the S6K1-mediated phosphorylation of S6 at multiple sites, including Ser235/236 and Ser240/244, in response to growth factors like IGF-1.[3]
Impact on 4E-BP1
4E-BP1 is another major downstream target of mTORC1. While this compound does not directly inhibit mTORC1, the inhibition of S6K1 can lead to feedback activation of upstream signaling pathways, which may indirectly influence 4E-BP1 phosphorylation. However, studies have shown that this compound selectively inhibits S6K1 without directly affecting 4E-BP1 phosphorylation.[5]
Induction of Autophagy
Inhibition of the mTORC1-S6K1 axis is a known trigger for autophagy, a cellular process for the degradation and recycling of cellular components. This compound has been shown to induce autophagy.[3] This is thought to be mediated, at least in part, through the regulation of ULK1, a key kinase in the autophagy initiation complex. While mTORC1 directly phosphorylates and inhibits ULK1 at Ser757, the role of S6K1 in this process is more complex. Inhibition of S6K1 by this compound can lead to the activation of AMPK, which in turn can phosphorylate and activate ULK1 at different sites (e.g., Ser317 and Ser777), thereby promoting autophagy.
Off-Target Effect: AMPK Activation
Recent studies have revealed that this compound can activate AMP-activated protein kinase (AMPK) independently of its S6K1 inhibitory activity.[6][7] This activation is attributed to the inhibition of mitochondrial respiratory chain Complex I, leading to an increase in the cellular AMP/ATP ratio.[6][8] The IC50 for mitochondrial Complex I inhibition was found to be approximately 5 µM.[6]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | S6K1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Activates AMPK Independently of p70S6K1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Activates AMPK Independently of p70S6K1 Inhibition | PLOS One [journals.plos.org]
- 8. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
PF-4708671: A Technical Guide to its Role in the Regulation of Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PF-4708671, a potent and highly specific inhibitor of the p70 ribosomal S6 kinase 1 (S6K1). S6K1 is a critical downstream effector of the mTOR signaling pathway, playing a pivotal role in the regulation of protein synthesis, cell growth, and proliferation.[1] Dysregulation of the mTOR/S6K1 pathway is implicated in various diseases, including cancer and metabolic disorders, making S6K1 a compelling target for therapeutic intervention. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and S6K1
Ribosomal protein S6 kinase 1 (S6K1), also known as p70S6K, is a serine/threonine kinase that is a key downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status to regulate essential cellular processes, with protein synthesis being a major downstream output.[2][4] mTOR forms two distinct complexes, mTORC1 and mTORC2. mTORC1 directly phosphorylates and activates S6K1, which in turn phosphorylates several downstream targets to promote protein synthesis and cell growth.[2][4][5]
This compound is the first reported cell-permeable and highly specific inhibitor of the S6K1 isoform.[1][6][7] Its specificity allows for the precise dissection of S6K1-dependent signaling events downstream of mTORC1, making it an invaluable tool for research and a potential starting point for the development of novel therapeutics.[1][6]
Mechanism of Action of this compound
This compound acts as a potent inhibitor of S6K1, preventing the phosphorylation of its downstream substrates.[1][7] Notably, it inhibits the S6K1-mediated phosphorylation of the 40S ribosomal protein S6 (rpS6), a key event in the stimulation of protein synthesis.[1][7] While this compound effectively blocks the kinase activity of S6K1, it has been observed to induce the phosphorylation of S6K1 itself at the T-loop and hydrophobic motif, an effect that is dependent on mTORC1.[1][7] This suggests a complex regulatory mechanism where the inhibitor traps S6K1 in a phosphorylated but inactive state. Importantly, this compound does not directly inhibit the activity of mTORC1.[7]
The primary mechanism by which S6K1 regulates protein synthesis involves the modulation of key translation initiation and elongation factors. S6K1 phosphorylates and activates eukaryotic initiation factor 4B (eIF4B), which enhances the helicase activity of eIF4A, a component of the eIF4F complex.[2][4] This activity is crucial for unwinding the 5' untranslated regions (UTRs) of mRNAs, a rate-limiting step for the translation of mRNAs with complex secondary structures, often encoding proteins involved in cell growth and proliferation.[8] Furthermore, S6K1 phosphorylates and promotes the degradation of Programmed Cell Death 4 (PDCD4), a tumor suppressor that inhibits eIF4A activity.[2][4][8] By inhibiting S6K1, this compound is expected to decrease eIF4B phosphorylation and stabilize PDCD4, leading to a reduction in cap-dependent translation.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its in vitro potency, kinase selectivity, and growth inhibitory effects on various cancer cell lines.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Reference |
| S6K1 | Ki | 20 nM | [1][7] |
| S6K1 | IC50 (cell-free) | 160 nM | [1][7] |
| S6K1 | IC50 (radioactive kinase assay) | 142.8 nM | [9] |
| S6K2 | IC50 | >400-fold less potent than S6K1 | [7] |
| MSK1 | IC50 | 4-fold less potent than S6K1 | [7] |
| RSK1/2 | IC50 | >20-fold less potent than S6K1 | [7] |
Table 2: Growth Inhibitory IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| G-361 | Melanoma | 2.04 | [10] |
| OE19 | Esophageal Carcinoma | 2.18 | [10] |
| CAL-51 | Breast Cancer | 2.32 | [10] |
| IPC-298 | Melanoma | 2.33 | [10] |
| MDA-MB-453 | Breast Cancer | 2.34 | [10] |
| HCC-78 | Lung Adenocarcinoma | 2.67 | [10] |
| NOS-1 | Osteosarcoma | 3.04 | [10] |
| HSC-39 | Stomach Adenocarcinoma | 3.55 | [10] |
| HuCCT1 | Cholangiocarcinoma | 3.72 | [10] |
| UACC-893 | Breast Cancer | 4.14 | [10] |
| 786-0 | Renal Cell Carcinoma | 4.14 | [10] |
| ALL-PO | Acute Lymphoblastic Leukemia | 4.21 | [10] |
| KM-H2 | Hodgkin's Lymphoma | 4.28 | [10] |
| IST-MEL1 | Melanoma | 4.51 | [10] |
| WM793B | Melanoma | 4.65 | [10] |
| BHT-101 | Thyroid Carcinoma | 5.04 | [10] |
| EoL-1-cell | Eosinophilic Leukemia | 5.12 | [10] |
| KYSE-50 | Esophageal Squamous Cell Carcinoma | 5.61 | [10] |
| OCUB-M | Breast Cancer | 6.04 | [10] |
| FU97 | Stomach Adenocarcinoma | 6.68 | [10] |
| CP50-MEL-B | Melanoma | 6.70 | [10] |
| DSH1 | Bladder Cancer | 7.10 | [10] |
| MV-4-11 | Acute Myeloid Leukemia | 7.13 | [10] |
| DK-MG | Glioblastoma | 7.16 | [10] |
| 647-V | Bladder Cancer | 7.41 | [10] |
Signaling Pathways and Experimental Workflows
The mTOR/S6K1 Signaling Pathway and the Action of this compound
The following diagram illustrates the central role of S6K1 in the mTOR signaling pathway and the point of intervention for this compound. Growth factors and nutrients activate mTORC1, which in turn phosphorylates and activates S6K1. Activated S6K1 then promotes protein synthesis by phosphorylating downstream targets such as rpS6, eIF4B, and PDCD4. This compound directly inhibits the kinase activity of S6K1, thereby blocking these downstream events.
Experimental Workflow: Assessing the Effect of this compound on S6K1 Activity and Protein Synthesis
This workflow outlines the key steps to investigate the impact of this compound on S6K1 signaling and global protein synthesis in a cell-based model.
Detailed Experimental Protocols
In Vitro S6K1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against purified S6K1.[11]
Materials:
-
Recombinant active S6K1 enzyme
-
S6K1 substrate peptide (e.g., KKRNRTLTV)
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO in Kinase Assay Buffer).
-
Master Mix Preparation: Prepare a master mix containing S6K1 enzyme and substrate peptide in Kinase Assay Buffer. Add 5 µL of this master mix to each well.
-
Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Western Blot Analysis of S6K1 Pathway Phosphorylation
This protocol is a general guideline for analyzing the phosphorylation status of S6K1 and its downstream targets in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of S6K1, S6, eIF4B, PDCD4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Example Antibody Dilutions (to be optimized):
-
Phospho-S6K1 (Thr389): 1:1000
-
Total S6K1: 1:1000
-
Phospho-S6 (Ser235/236): 1:2000
-
Total S6: 1:1000
-
Phospho-eIF4B (Ser422): 1:1000
-
Total eIF4B: 1:1000
-
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Measurement of Global Protein Synthesis using the SUnSET Method
The Surface Sensing of Translation (SUnSET) method is a non-radioactive technique to measure global protein synthesis by detecting the incorporation of puromycin into newly synthesized proteins.[6][11][12]
Materials:
-
Cell culture reagents
-
This compound
-
Puromycin
-
Lysis Buffer
-
Western blotting reagents (as described in 5.2)
-
Anti-puromycin antibody
Procedure:
-
Cell Treatment: Treat cells with this compound as described previously.
-
Puromycin Pulse: During the last 10-30 minutes of the treatment period, add a low concentration of puromycin (e.g., 1-10 µg/mL) to the cell culture medium.
-
Cell Lysis and Western Blotting: Immediately after the puromycin pulse, wash the cells with ice-cold PBS and proceed with cell lysis, protein quantification, SDS-PAGE, and transfer as described in the Western blot protocol.
-
Immunodetection: After blocking, incubate the membrane with an anti-puromycin antibody to detect the puromycylated peptides.
-
Analysis: The intensity of the puromycin signal across the entire lane for each sample is proportional to the rate of global protein synthesis. Quantify the total lane intensity and normalize to a loading control (e.g., actin or tubulin).
Conclusion
This compound is a powerful and specific tool for investigating the role of S6K1 in cellular physiology and disease. Its ability to selectively inhibit S6K1 allows for the detailed study of its downstream signaling pathways, particularly in the context of protein synthesis regulation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. Further research into the therapeutic potential of S6K1 inhibition, facilitated by tools like this compound, holds promise for the development of novel treatments for cancer and other diseases characterized by aberrant mTOR/S6K1 signaling.
References
- 1. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mTOR Signaling in Protein Translation Regulation: Implications in Cancer Genesis and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. The Translational Regulation in mTOR Pathway | MDPI [mdpi.com]
- 5. Phosphorylated S6K1 and 4E-BP1 play different roles in constitutively active Rheb-mediated retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Role of p70S6K1-mediated Phosphorylation of eIF4B and PDCD4 Proteins in the Regulation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A role for translational regulation by S6 kinase and a downstream target in inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Puromycin labeling does not allow protein synthesis to be measured in energy-starved cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PF-4708671: A Specific S6K1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4708671 is a potent and highly specific, cell-permeable small molecule inhibitor of the p70 ribosomal S6 kinase 1 (S6K1). As a critical downstream effector of the mTOR signaling pathway, S6K1 is a key regulator of cell growth, proliferation, and metabolism. The dysregulation of the mTOR/S6K1 pathway is implicated in numerous diseases, including cancer, diabetes, and cardiac hypertrophy, making S6K1 a compelling target for therapeutic intervention. This compound serves as an invaluable chemical probe for elucidating the specific biological roles of S6K1 and as a lead compound for the development of novel therapeutics. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Physicochemical Properties
This compound, a piperazinyl-pyrimidine analog, possesses a distinct chemical scaffold that confers its high affinity and selectivity for S6K1.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-((4-(5-ethylpyrimidin-4-yl)piperazin-1-yl)methyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole | [2] |
| Molecular Formula | C₁₉H₂₁F₃N₆ | [2] |
| Molecular Weight | 390.41 g/mol | [1] |
| CAS Number | 1255517-76-0 | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMSO (up to 50 mM) and ethanol (up to 50 mM). | [3] |
Mechanism of Action and Biological Activity
This compound is an ATP-competitive inhibitor that specifically targets the kinase domain of S6K1.[3] It exhibits high potency in cell-free assays, with a Ki of 20 nM and an IC50 of 160 nM for the S6K1 isoform.[4][5] A key feature of this compound is its remarkable selectivity for S6K1 over other closely related kinases.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. This compound displays a high degree of selectivity for S6K1.
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (μM) | Selectivity vs. S6K1 | Reference |
| S6K1 | 0.16 | - | [4] |
| S6K2 | 65 | ~400-fold | [4] |
| MSK1 | 0.95 | ~6-fold | [6] |
| RSK1 | 4.7 | ~29-fold | [6] |
| RSK2 | 9.2 | ~57-fold | [6] |
| Akt1, Akt2, PKA, PKCα, PKCε, PRK2, ROCK2, SGK1 | >10 (minimal inhibition) | >62-fold | [1][4] |
Cellular Activity
In cellular contexts, this compound effectively inhibits the downstream signaling of S6K1. It prevents the S6K1-mediated phosphorylation of the ribosomal protein S6 (S6) in response to growth factors like IGF-1.[5][7] Interestingly, treatment with this compound can lead to an increase in the phosphorylation of S6K1 itself at the T-loop and hydrophobic motif, an effect that is dependent on mTORC1.[1][7] This is thought to be a result of the inhibition of a negative feedback loop.
Signaling Pathway
This compound targets a key node in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cellular processes and is frequently activated in human cancers.
Figure 1: The mTOR/S6K1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro S6K1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is a representative method for determining the in vitro potency of this compound.
Figure 2: A typical workflow for an in vitro S6K1 kinase assay.
Materials:
-
5x Kinase Assay Buffer
-
ATP
-
S6K1 Substrate
-
Recombinant S6K1 enzyme
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
Microplate reader
Procedure:
-
Prepare a 1x Kinase Assay Buffer by diluting the 5x stock.
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and S6K1 substrate.
-
Add the master mix to the wells of a microplate.
-
Prepare serial dilutions of this compound in 1x Kinase Assay Buffer and add to the appropriate wells. Add vehicle (DMSO) to control wells.
-
Dilute the S6K1 enzyme to the desired concentration in 1x Kinase Assay Buffer.
-
Initiate the kinase reaction by adding the diluted S6K1 enzyme to the wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and incubating at room temperature for 45 minutes.
-
Add the Kinase Detection Reagent and incubate for another 45 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Western Blotting for Phospho-S6 Inhibition
This protocol provides a general framework for assessing the cellular activity of this compound by measuring the phosphorylation of S6.
Materials:
-
Cell culture reagents
-
This compound
-
IGF-1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-S6, anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 or a cancer cell line) and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours. Stimulate the cells with a growth factor such as IGF-1 for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6 and a loading control (e.g., total S6 or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on S6 phosphorylation.
Logical Relationships and Selectivity
The utility of this compound as a research tool is defined by its specific interaction with S6K1.
Figure 3: Logical diagram illustrating the selectivity of this compound.
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of S6K1. Its favorable selectivity profile makes it an indispensable tool for dissecting the intricate roles of S6K1 in cellular signaling and disease pathogenesis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to advance the development of next-generation S6K1-targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of organometallic S6K1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). | Semantic Scholar [semanticscholar.org]
- 6. Development of Organometallic S6K1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of PF-4708671: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4708671 is widely recognized as a potent and highly specific inhibitor of p70 ribosomal S6 kinase 1 (S6K1), a critical component of the PI3K/mTOR signaling pathway. With a binding affinity (Ki) of 20 nM and an in vitro half-maximal inhibitory concentration (IC50) of 160 nM against S6K1, it serves as an invaluable tool for dissecting the roles of this kinase in cellular processes such as protein synthesis, cell growth, and metabolism.[1] However, a comprehensive understanding of its pharmacological profile necessitates a thorough examination of its off-target effects. This technical guide provides an in-depth analysis of the known off-target activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to aid researchers in the precise interpretation of their experimental results.
Kinase Selectivity Profile
While this compound exhibits remarkable specificity for S6K1, it is not entirely exclusive in its action. Kinase profiling studies have revealed inhibitory activity against a small number of related kinases, albeit at significantly higher concentrations than required for S6K1 inhibition.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 / Ki | Selectivity vs. S6K1 (IC50) | Reference(s) |
| S6K1 | 160 nM (IC50), 20 nM (Ki) | - | [1][2][3] |
| MSK1 | 0.95 µM | 4-fold | [2][3] |
| RSK1 | 4.7 µM | >20-fold | [2][3] |
| RSK2 | 9.2 µM | >20-fold | [2][3] |
| S6K2 | 65 µM | 400-fold | [2][3] |
Note: this compound has been reported to not significantly inhibit other AGC kinases, including Akt1, Akt2, PKA, PKCα, PKCϵ, PRK2, ROCK2, and SGK1.[2]
Primary Off-Target Effect: Mitochondrial Complex I Inhibition
The most significant and well-documented off-target effect of this compound is the inhibition of mitochondrial respiratory chain Complex I.[4][5][6] This activity is independent of its action on S6K1 and occurs within the micromolar concentrations often used in cell-based assays.[4][7]
Table 2: Mitochondrial Complex I Inhibition
| Target | IC50 | Cellular Consequence | Reference(s) |
| Mitochondrial Complex I | ~5.2 µM | Activation of AMPK | [4] |
This inhibition of mitochondrial respiration leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][7]
Signaling Pathway: S6K1-Independent AMPK Activation
The inhibition of Mitochondrial Complex I by this compound triggers a signaling cascade that is independent of its primary target, S6K1.
This compound's dual inhibition of S6K1 and Mitochondrial Complex I.
Other Reported Off-Target Activities
Beyond kinase and mitochondrial inhibition, this compound has been shown to induce other cellular responses:
-
Induction of Autophagy : The compound has been noted to induce autophagy, a cellular recycling process.[2] This may be a downstream consequence of AMPK activation or a separate effect.
-
Nrf2 Activation : this compound can activate the transcription factor Nrf2 by promoting the p62-dependent autophagic degradation of Keap1, a negative regulator of Nrf2.[8]
-
Paradoxical S6K1 Phosphorylation : An intriguing observation is that while this compound inhibits S6K1 activity, it can also lead to the increased phosphorylation of S6K1's T-loop and hydrophobic motif in a manner dependent on mTORC1.[1][2][9]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radioactive)
This protocol is adapted from methodologies used to assess the potency of kinase inhibitors.
Objective: To determine the IC50 of this compound against S6K1 and other kinases.
Materials:
-
Recombinant active kinase (e.g., S6K1, S6K2)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% 2-mercaptoethanol)
-
Substrate peptide (e.g., Crosstide)
-
[γ-32P]ATP
-
This compound serial dilutions
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the specific kinase, and its substrate peptide.
-
Add serial dilutions of this compound or vehicle (DMSO) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Allow the reaction to proceed for a set time (e.g., 20 minutes) at 30°C.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
Mitochondrial Complex I Activity Assay (Seahorse XF)
This protocol details the measurement of mitochondrial respiration to assess the inhibitory effect on Complex I.[4][10]
Objective: To determine the effect of this compound on mitochondrial Complex I activity.
Materials:
-
Seahorse XF24 or similar extracellular flux analyzer
-
XF cell culture microplates
-
Assay medium (e.g., L-15 medium for non-buffered conditions)
-
This compound
-
Mitochondrial inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor), FCCP (uncoupler)
-
Cells of interest (e.g., mouse embryonic fibroblasts)
Procedure:
-
Seed cells in an XF cell culture microplate and allow them to adhere overnight.
-
The following day, replace the growth medium with the assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Establish a baseline Oxygen Consumption Rate (OCR) using the Seahorse analyzer.
-
Inject this compound at various concentrations into the wells and measure the change in OCR.
-
To specifically assess Complex I-linked respiration, sequentially inject oligomycin, FCCP, and a combination of rotenone and antimycin A.
-
Calculate the Complex I-dependent respiration by subtracting the OCR after rotenone/antimycin A injection from the basal respiration.
-
Determine the IC50 of this compound for Complex I inhibition by plotting the percentage of inhibition against the compound concentration.
Workflow for assessing Mitochondrial Complex I inhibition.
AMPK Activation Assay (Western Blot)
This protocol is a standard method for detecting the phosphorylation status of AMPK, indicating its activation.[4][11]
Objective: To determine if this compound treatment leads to the activation of AMPK.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at desired concentrations for the specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total AMPKα.
Conclusion
This compound is a powerful and selective inhibitor of S6K1. However, researchers must be cognizant of its off-target activities, most notably the S6K1-independent inhibition of mitochondrial complex I and subsequent activation of AMPK. These effects are particularly relevant when using the inhibitor at concentrations in the low micromolar range in cell-based assays. By understanding these off-target effects and employing appropriate control experiments, such as using S6K1 knockout/knockdown cells, researchers can more accurately attribute the observed phenotypes to the inhibition of S6K1. This guide provides the necessary data and protocols to facilitate rigorous and well-controlled studies utilizing this compound.
References
- 1. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Activates AMPK Independently of p70S6K1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. This compound Activates AMPK Independently of p70S6K1 Inhibition | PLOS One [journals.plos.org]
- 8. This compound, a specific inhibitor of p70 ribosomal S6 kinase 1, activates Nrf2 by promoting p62-dependent autophagic degradation of Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
PF-4708671: A Technical Guide for the Study of S6K1 Function
Introduction
Ribosomal protein S6 kinase 1 (S6K1), a serine/threonine kinase, is a critical downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[3][4] Dysregulation of the mTOR/S6K1 axis is implicated in numerous pathological conditions, including cancer, metabolic disorders like diabetes, and neurodegenerative diseases.[5][6] The development of specific chemical probes to dissect the function of individual kinases within this complex network is paramount for both basic research and therapeutic development.
PF-4708671 was the first reported potent, cell-permeable, and highly specific inhibitor of the S6K1 isoform.[1][7] Its discovery provided researchers with a crucial tool to delineate the specific roles of S6K1 downstream of mTOR, distinguishing its functions from those of other closely related kinases.[8] This guide offers an in-depth technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and critical considerations for its use in studying S6K1.
Mechanism of Action and Specificity
This compound, a piperazinyl-pyrimidine compound, acts as a competitive inhibitor of S6K1.[9][10] It demonstrates remarkable selectivity for the S6K1 isoform over the closely related S6K2 and other kinases within the AGC kinase family, such as Akt, PKA, and ROCK.[11][12] This high degree of specificity is essential for accurately attributing observed biological effects to the inhibition of S6K1.
Interestingly, while this compound effectively blocks the kinase activity of S6K1, it has also been shown to induce the phosphorylation of S6K1's T-loop (Threonine 229) and hydrophobic motif (Threonine 389).[1][8] This seemingly paradoxical effect is dependent on mTOR Complex 1 (mTORC1) but results in a hyperphosphorylated, yet inactive, kinase.[8]
More recent studies have revealed that this compound also possesses S6K1-independent effects, notably the inhibition of mitochondrial complex I.[13][14] This action can lead to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[13][15] Researchers must consider this off-target activity when designing experiments and interpreting data, as AMPK activation can influence many of the same metabolic pathways regulated by S6K1.[13][16]
Quantitative Data: Inhibitory Profile of this compound
The potency and selectivity of this compound have been characterized across numerous kinase assays. The data below is compiled from in vitro, cell-free assays.
| Kinase Target | Parameter | Value (nM) | Notes |
| S6K1 | IC₅₀ | 160 | Potent inhibition.[1][9][17] |
| S6K1 | Kᵢ | 20 | High binding affinity.[1][17][18] |
| S6K2 | IC₅₀ | 65,000 | ~400-fold less potent than against S6K1.[14][18] |
| MSK1 | IC₅₀ | 950 | ~4-fold less potent than against S6K1.[14][18] |
| RSK1 | IC₅₀ | 4,700 | >20-fold less potent than against S6K1.[9][18] |
| RSK2 | IC₅₀ | 9,200 | >20-fold less potent than against S6K1.[9][18] |
| Other AGC Kinases | IC₅₀ | >10,000 | No significant inhibition of Akt1, Akt2, PKA, ROCK2, etc.[9][12] |
IC₅₀: The half maximal inhibitory concentration. Kᵢ: The inhibition constant.
| Cell Line | Assay Type | Value (µM) |
| BHT-101 | Growth Inhibition | IC₅₀ = 0.82 |
| UACC-893 | Growth Inhibition | IC₅₀ = 5.20 |
| A427 | Growth Inhibition | IC₅₀ = 5.73 |
Cellular growth inhibition data from Selleck Chemicals.[9]
Visualizing S6K1 Signaling and Inhibition
To understand the context in which this compound operates, it is crucial to visualize the relevant signaling pathways.
Caption: The canonical PI3K/Akt/mTORC1 signaling pathway leading to S6K1 activation.
Caption: Dual mechanism of this compound: direct S6K1 inhibition and off-target effects.
Experimental Protocols
In Vitro Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on S6K1 enzymatic activity. Commercial kits, such as the ADP-Glo™ Kinase Assay, provide a standardized, luminescence-based method.[19]
Objective: To determine the IC₅₀ of this compound against recombinant S6K1.
Materials:
-
Recombinant active S6K1 enzyme
-
S6K1 substrate (e.g., a specific peptide or recombinant S6 protein)
-
This compound (stock solution in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
-
ADP-Glo™ Kinase Assay reagents (or materials for radiolabeling, e.g., [γ-³²P]ATP and P81 phosphocellulose paper)
-
96-well assay plates
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. Include a DMSO-only control. The final DMSO concentration should not exceed 1%.[19]
-
Reaction Setup: To each well of a 96-well plate, add:
-
Kinase Assay Buffer
-
Recombinant S6K1 enzyme (at a pre-determined optimal concentration)
-
S6K1 substrate
-
Diluted this compound or DMSO control
-
-
Initiation: Start the kinase reaction by adding a solution of ATP to each well. The ATP concentration should ideally be at or near the Kₘ for S6K1 to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Detection (ADP-Glo™ Method):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's protocol.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects kinase activity.
-
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the log of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Caption: Workflow for an in vitro kinase assay to determine inhibitor potency.
Cell-Based Western Blot Analysis
This protocol is used to assess the effect of this compound on the S6K1 signaling pathway within a cellular context. The primary readout is the phosphorylation status of downstream targets, most commonly the S6 ribosomal protein at Ser235/236 or Ser240/244.
Objective: To confirm that this compound inhibits S6K1 activity in cells by measuring the phosphorylation of its substrate, S6.
Materials:
-
Cell line of interest (e.g., HEK293, MCF7)
-
Cell culture medium and supplements
-
Growth factor for pathway stimulation (e.g., IGF-1, serum)
-
This compound (stock solution in DMSO)
-
Ice-cold PBS and RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-S6 (Ser235/236), anti-total S6, anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve cells overnight to reduce basal pathway activity.
-
Pre-treat cells with various concentrations of this compound (e.g., 1-10 µM) or DMSO vehicle control for 1-2 hours.
-
Stimulate the S6K1 pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes.
-
-
Cell Lysis:
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples, add Laemmli sample buffer, and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[22]
-
Incubate the membrane with primary antibody (e.g., anti-phospho-S6) diluted in blocking buffer overnight at 4°C with gentle agitation.[23]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and/or a loading control (e.g., β-actin).
-
Caption: A standard workflow for Western Blot analysis of S6K1 pathway inhibition.
This compound remains an invaluable and widely used tool for investigating the multifaceted functions of S6K1.[1] Its high potency and specificity allow for the confident dissection of S6K1-dependent cellular processes.[8] However, researchers must remain cognizant of its potential S6K1-independent effects on mitochondrial respiration and AMPK activation, especially when studying metabolic outcomes.[13][15] By employing rigorous experimental design, including appropriate controls and orthogonal approaches, this compound can continue to illuminate the critical role of S6K1 in health and disease.
References
- 1. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | S6 kinase 1 at the central node of cell size and ageing [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. preprints.org [preprints.org]
- 7. [PDF] Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. S6K1 Inhibitor, this compound The S6K1 Inhibitor, this compound controls the biological activity of S6K1. This small molecule/inhibitor is primarily used for Cancer applications. [sigmaaldrich.com]
- 11. rndsystems.com [rndsystems.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Activates AMPK Independently of p70S6K1 Inhibition | PLOS One [journals.plos.org]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. cris.tau.ac.il [cris.tau.ac.il]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bio-rad.com [bio-rad.com]
- 21. benchchem.com [benchchem.com]
- 22. ptglab.com [ptglab.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Optimal In Vitro Working Concentration of PF-4708671: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal in vitro working concentration of PF-4708671, a potent and selective inhibitor of p70 ribosomal S6 kinase 1 (S6K1). This document includes a summary of key quantitative data, detailed experimental protocols for common in vitro assays, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
This compound is a cell-permeable, ATP-competitive inhibitor of S6K1, a critical downstream effector of the PI3K/mTOR signaling pathway.[1] S6K1 plays a crucial role in regulating cell growth, proliferation, protein synthesis, and metabolism.[1][2] Dysregulation of the mTOR/S6K1 pathway is implicated in various diseases, including cancer and metabolic disorders, making S6K1 a compelling target for therapeutic intervention.[1] this compound is a valuable tool for elucidating the specific functions of S6K1.[1][3]
Quantitative Data Summary
The optimal working concentration of this compound is application-dependent. The following tables summarize its in vitro potency and effective concentrations in various cell-based assays, providing a strong foundation for experimental design.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Notes |
| Ki (S6K1) | 20 nM | Inhibition constant in a cell-free assay.[1][4][5][6][7][8] |
| IC50 (S6K1) | 142.8 nM - 160 nM | Half-maximal inhibitory concentration in cell-free kinase assays.[1][4][5][6][7][8][9] |
Table 2: Selectivity Profile of this compound
| Kinase | IC50 | Selectivity vs. S6K1 |
| S6K2 | 65 µM | ~400-fold |
| MSK1 | 0.95 µM | ~4-fold |
| RSK1 | 4.7 µM | >20-fold |
| RSK2 | 9.2 µM | >20-fold |
| Other AGC kinases (Akt1, Akt2, PKA, PKCα, etc.) | Not significantly inhibited | High |
Data compiled from multiple sources.[4][5][8]
Table 3: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |
| HCT116 | Cell Growth | 10 µM | 2 days | Significant inhibition of proliferation (in combination with OSI-906).[5] |
| 293T | Western Blot (pS6) | Not specified | 3 or 16 hours | Significant reduction in S6 phosphorylation.[9] |
| BHT-101 | Growth Inhibition | IC50 = 0.82 µM | Not specified | Inhibition of cell growth.[4] |
| UACC-893 | Growth Inhibition | IC50 = 5.20 µM | Not specified | Inhibition of cell growth.[4] |
| A427 | Growth Inhibition | IC50 = 5.73 µM | Not specified | Inhibition of cell growth.[4] |
| Primary Hippocampal Neurons | Neurite Outgrowth | 10 µM | Not specified | ~200% increase in neurite outgrowth.[10] |
Signaling Pathway
This compound targets S6K1, a key node in the mTOR signaling pathway. Understanding this pathway is crucial for interpreting experimental results.
Caption: The mTOR/S6K1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the efficacy and cellular effects of this compound.
In Vitro S6K1 Kinase Assay
This assay directly measures the inhibitory activity of this compound on purified S6K1.
Caption: Workflow for an in vitro S6K1 kinase assay.
Materials:
-
Purified active S6K1 enzyme
-
S6K1 substrate (e.g., a peptide or recombinant protein S6)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT)
-
ATP
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the kinase assay buffer to achieve final concentrations ranging from low nanomolar to micromolar. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare reaction mix: In a 96-well plate, add the kinase assay buffer, S6K1 substrate, and ATP.
-
Add inhibitor: Add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Initiate reaction: Add the purified S6K1 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ADP detection.
-
Data analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of S6 Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of ribosomal protein S6 (a downstream target of S6K1) in cultured cells.
Materials:
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-S6 (Ser235/236 or Ser240/244) and anti-total S6 or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell culture and treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for the desired time (e.g., 1-24 hours).
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibody against phospho-S6 overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Stripping and re-probing (optional): The membrane can be stripped and re-probed with an antibody against total S6 or a loading control to confirm equal protein loading.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cells and culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.
Conclusion
This compound is a highly selective and potent inhibitor of S6K1, making it an invaluable research tool. The optimal in vitro working concentration varies depending on the specific assay and cell type. For direct enzymatic inhibition, concentrations in the nanomolar range are effective. For cell-based assays, concentrations typically range from the high nanomolar to the low micromolar range. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific experimental context. The protocols provided herein offer a solid starting point for investigating the in vitro effects of this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. In Vitro Kinase Assay Using Immunoprecipitated S6K1 and S6K2 [bio-protocol.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-4708671 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4708671 is a potent and selective, cell-permeable inhibitor of p70 ribosomal S6 kinase 1 (S6K1), a key downstream effector of the mTOR signaling pathway.[1][2] Its specificity makes it a valuable tool for elucidating the physiological and pathological roles of S6K1. These application notes provide an overview of the in vivo use of this compound in various mouse models, including oncology, cardiovascular disease, and metabolic disorders. Detailed protocols for common experimental setups are provided to facilitate the design and execution of preclinical research studies.
Mechanism of Action
This compound is a piperazinyl-pyrimidine analog that acts as a specific inhibitor of the S6K1 isoform.[2] It effectively prevents the S6K1-mediated phosphorylation of the S6 ribosomal protein in response to growth factors like IGF-1.[2] While highly selective for S6K1, it has been noted to have off-target effects, including the induction of AMP-activated protein kinase (AMPK) activation through the inhibition of mitochondrial complex I. This dual action may contribute to its overall biological effects.
Signaling Pathway
The mTOR/S6K1 signaling pathway is a central regulator of cell growth, proliferation, and metabolism. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and effects of this compound in various mouse models.
| Non-Small Cell Lung Cancer (NSCLC) Xenograft Model | |
| Mouse Strain | Nude Mice |
| Cell Line | H460 |
| This compound Dosage | 50 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Dosing Schedule | Daily for 1 week |
| Vehicle/Formulation | Not specified in the available literature. A common formulation for in vivo studies is 10% DMSO, 30% PEG400, 0.5% Tween 80, and 5% propylene glycol. |
| Primary Endpoint | Tumor Growth Inhibition |
| Observed Effect | This compound was observed to inhibit tumor growth in this model.[1] |
| Myocardial Infarction (MI) Model | |
| Mouse Strain | Not specified in the available literature. |
| This compound Dosage | 75 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Dosing Schedule | Daily |
| Vehicle/Formulation | Dissolved in ethanol and subsequently diluted in soybean oil.[3] |
| Primary Endpoint | Cardiac function and remodeling |
| Observed Effect | Treatment with this compound improved heart function and reduced aberrant cardiac remodeling following myocardial infarction.[3] |
| High-Fat Diet (HFD) Induced Metabolic Dysfunction Model | |
| Mouse Strain | Not specified in the available literature. |
| This compound Dosage | Not specified in the available literature. |
| Administration Route | Not specified in the available literature. |
| Dosing Schedule | 7-day treatment |
| Vehicle/Formulation | Not specified in the available literature. Oral gavage is a common administration route for metabolic studies. |
| Primary Endpoint | Glucose Tolerance |
| Observed Effect | Improved glucose tolerance was observed after a 7-day treatment period. |
Experimental Protocols
Protocol 1: Non-Small Cell Lung Cancer (NSCLC) Xenograft Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous NSCLC xenograft mouse model.
Materials:
-
H460 human non-small cell lung cancer cell line
-
Appropriate cell culture medium and supplements
-
6-8 week old female athymic nude mice
-
This compound
-
Vehicle for formulation (e.g., CMC-Na, PEG300/Tween80/ddH2O, or PEG400/Tween80/Propylene glycol/ddH2O)[2]
-
Sterile syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture H460 cells according to standard protocols.
-
Cell Preparation for Implantation:
-
Harvest cells during the exponential growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Monitor tumor size 2-3 times per week using calipers.
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.
-
Prepare the this compound formulation. For oral administration, a homogeneous suspension in CMC-Na can be used. For intraperitoneal injection, a solution with PEG300, Tween80, and ddH2O is an option.[2]
-
Administer this compound at the desired dose (e.g., 50 mg/kg) via the chosen route (e.g., intraperitoneal injection) daily.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Protocol 2: Myocardial Infarction Model
This protocol describes a general procedure for inducing myocardial infarction in mice and assessing the therapeutic effects of this compound.
Procedure:
-
Animal Model:
-
Use adult male mice (e.g., C57BL/6J, 8-10 weeks old).
-
-
Myocardial Infarction Induction:
-
Anesthetize the mouse.
-
Perform a thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery to induce MI.
-
A sham operation, where the suture is passed under the LAD without ligation, should be performed on a control group.
-
-
Treatment:
-
Prepare this compound by dissolving it in ethanol and then diluting it in soybean oil.[3]
-
Administer this compound at 75 mg/kg via intraperitoneal injection daily.[3] Treatment can be initiated prior to or immediately after MI induction and continued for a specified period (e.g., 4 weeks).
-
Administer the vehicle to the control MI group.
-
-
Assessment of Cardiac Function:
-
Perform echocardiography at baseline and at specified time points post-MI to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
-
Histological Analysis:
-
At the end of the study, euthanize the mice and excise the hearts.
-
Perform histological staining (e.g., Masson's trichrome) to assess infarct size and cardiac fibrosis.
-
Protocol 3: High-Fat Diet (HFD) Induced Metabolic Dysfunction and Oral Glucose Tolerance Test (OGTT)
This protocol details the induction of metabolic dysfunction using a high-fat diet and the subsequent evaluation of this compound's effect on glucose tolerance.
Procedure:
-
Dietary Induction:
-
At 6-8 weeks of age, switch mice to a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
-
-
Treatment:
-
Following the HFD period, treat a cohort of HFD-fed mice with this compound for 7 days. The dosage and administration route should be optimized, but oral gavage is common for metabolic studies.
-
A control HFD group should receive the vehicle.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Fast the mice for 6 hours.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
-
Conclusion
This compound is a critical research tool for investigating the roles of S6K1 in a multitude of biological processes and disease states. The provided protocols offer a foundational framework for conducting in vivo studies in mice. Researchers should optimize dosages, administration routes, and formulations based on their specific experimental models and research questions. Careful and detailed experimental design is paramount for obtaining robust and reproducible results.
References
Application Notes and Protocols for PF-4708671 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-4708671 is a potent and selective, cell-permeable inhibitor of the p70 ribosomal S6 kinase 1 (S6K1), a key downstream effector of the mTOR signaling pathway.[1][2][3][4] It has an IC50 of 160 nM and a Ki of 20 nM for S6K1 in cell-free assays.[1][2][3][4] This compound is a valuable tool for studying the roles of S6K1 in various cellular processes, including protein synthesis, cell growth, and proliferation.[3][4] It has been shown to prevent the S6K1-mediated phosphorylation of the S6 ribosomal protein in response to growth factors like IGF-1.[1][3][4] This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent, ensuring optimal performance in research applications.
Physicochemical and Solubility Data
Proper stock solution preparation is critical for accurate and reproducible experimental results. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 390.41 g/mol [2] |
| Molecular Formula | C₁₉H₂₁F₃N₆[2] |
| Appearance | Solid, off-white powder |
| Purity | ≥98% (HPLC) |
| Solubility in DMSO | ≥10 mM[2], 30 mg/mL (76.84 mM)[1], 33.33 mg/mL (85.37 mM)[5], up to 50 mM, 50 mg/mL, 19.5 mg/mL (49.95 mM)[6] |
| Solubility in Ethanol | 8 mg/mL[1], ≥17.13 mg/mL[2], up to 50 mM, 19.5 mg/mL (49.95 mM)[6] |
| Solubility in Water | Insoluble[1][2] |
| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months or -20°C for up to 1 month.[2][5] |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1][5] If the compound does not readily dissolve, warming the solution to 37°C and/or brief sonication can aid in dissolution.[2][6]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 390.41 g/mol * 1000 mg/g = 3.9041 mg
-
-
Weigh the this compound: Carefully weigh out approximately 3.9 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolve the compound: Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C in a water bath or sonicate for a few minutes to aid dissolution.[2][6] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[2][5]
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution must be further diluted to the desired final concentration in cell culture medium. The final concentration of DMSO should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment (e.g., 1 µM, 10 µM).
-
Calculate the dilution:
-
For a 1:1000 dilution to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
For a 1:10,000 dilution to achieve a 1 µM final concentration from a 10 mM stock, add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium. It is often more practical to perform a serial dilution for higher dilutions.
-
-
Prepare the working solution: Directly add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. Mix thoroughly by gentle pipetting or inverting the tube.
-
Use immediately: It is recommended to use the freshly prepared working solution for your experiments.
Signaling Pathway and Experimental Workflow
This compound specifically targets S6K1, a serine/threonine kinase downstream of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.
Caption: The mTOR/S6K1 signaling pathway and the inhibitory action of this compound.
The diagram above illustrates the canonical PI3K/Akt/mTOR signaling cascade. Growth factors activate receptor tyrosine kinases, leading to the activation of PI3K and subsequently Akt. Akt activates mTOR Complex 1 (mTORC1), which in turn phosphorylates and activates S6K1. Activated S6K1 phosphorylates multiple substrates, including the ribosomal protein S6, to promote protein synthesis and cell growth. This compound acts as a specific inhibitor of S6K1, thereby blocking these downstream effects.
Caption: Workflow for the preparation of a this compound stock solution.
This workflow diagram provides a clear, step-by-step visual guide for the preparation of the this compound stock solution, from weighing the compound to final storage. Following this protocol ensures consistency and reliability in the preparation of this important research tool.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Autophagy | S6 Kinase | TargetMol [targetmol.com]
Application Notes and Protocols for PF-4708671 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4708671 is a potent and highly selective, cell-permeable inhibitor of the p70 ribosomal S6 kinase 1 (S6K1). It acts as an ATP-competitive inhibitor with a Ki (inhibitor constant) of 20 nM and an IC50 (half-maximal inhibitory concentration) of 160 nM for S6K1. Its high selectivity makes it a valuable tool for dissecting the specific roles of S6K1 in cellular signaling pathways. This document provides detailed application notes and protocols for the use of this compound in Western blot analysis to monitor the inhibition of the S6K1 pathway.
Mechanism of Action
S6K1 is a critical downstream effector of the mTOR (mammalian target of rapamycin) signaling pathway, which plays a central role in regulating cell growth, proliferation, protein synthesis, and metabolism. Upon activation by upstream signals such as growth factors, mTORC1 (mTOR complex 1) phosphorylates and activates S6K1. Activated S6K1, in turn, phosphorylates several downstream targets, including the 40S ribosomal protein S6 (S6), leading to enhanced protein translation.
This compound specifically inhibits the kinase activity of S6K1, thereby preventing the phosphorylation of its downstream substrates like the S6 ribosomal protein. A common method to verify the efficacy of this compound in a cellular context is to perform a Western blot analysis to detect the phosphorylation status of S6K1 at Threonine 389 (p-S6K1 Thr389) and the ribosomal protein S6 at Serine 235/236 (p-S6 Ser235/236). Inhibition of S6K1 by this compound leads to a decrease in the phosphorylation of S6. Interestingly, treatment with this compound can lead to an increase in the phosphorylation of S6K1 at its hydrophobic motif (Thr389), an effect dependent on mTORC1. This is thought to be a result of the inhibitor trapping the kinase in a conformation that is favorable for upstream kinases but catalytically inactive.
Recent studies have also revealed that this compound can have off-target effects, notably the inhibition of mitochondrial complex I, which leads to the activation of AMP-activated protein kinase (AMPK). This is an important consideration when interpreting data from experiments using this inhibitor.
Data Presentation
The following table summarizes quantitative data regarding the use and effects of this compound from various studies.
| Parameter | Value | Cell Line/System | Comments | Reference |
| Ki (S6K1) | 20 nM | In vitro assay | ATP-competitive inhibition. | |
| IC50 (S6K1) | 160 nM | In vitro assay | Inhibition of S6K1 kinase activity. | |
| IC50 (S6K2) | >10 µM | In vitro assay | Demonstrates high selectivity for S6K1 over S6K2. | |
| Effective Concentration | 1-20 µM | L6 myocytes, FAO hepatoma cells | Dose-dependent inhibition of S6 phosphorylation observed in Western blots. | |
| Time to Inhibit S6 Phosphorylation | Onset at ~30 min | L6 myocytes, FAO hepatoma cells | Time-course experiments show a delayed effect on S6 phosphorylation compared to AMPK activation. | |
| Off-target IC50 (Mitochondrial Complex I) | ~5-10 µM | Isolated mitochondria | Responsible for the off-target activation of AMPK. |
Signaling Pathway Diagram
The following diagram illustrates the mTOR/S6K1 signaling pathway and the point of inhibition by this compound.
Caption: mTOR/S6K1 signaling pathway and inhibition by this compound.
Experimental Protocols
A. Cell Treatment with this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cell culture medium appropriate for your cell line
-
This compound (stock solution typically in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Starvation (Optional): For experiments investigating growth factor signaling, it may be necessary to serum-starve the cells for 4-16 hours prior to treatment to reduce basal pathway activation.
-
Preparation of Working Solutions: Prepare fresh dilutions of this compound in cell culture medium from the stock solution. A typical concentration range for dose-response experiments is 1-20 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. For time-course experiments, incubation times can range from 5 minutes to 24 hours or longer. A 2-hour incubation is a common starting point for observing significant inhibition of S6 phosphorylation.
-
Cell Lysis: After incubation, proceed immediately to cell lysis for protein extraction.
B. Western Blot Protocol
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Recommended Primary Antibodies:
| Target Protein | Phosphorylation Site | Supplier (Example) |
| p-S6K1 | Threonine 389 | Cell Signaling Technology (#9205) |
| Total S6K1 | - | Cell Signaling Technology (#9202) |
| p-S6 | Serine 235/236 | Cell Signaling Technology (#2211) |
| Total S6 | - | Cell Signaling Technology (#2217) |
| p-AMPKα | Threonine 172 | Cell Signaling Technology (#2535) |
| Total AMPKα | - | Cell Signaling Technology (#2532) |
| Loading Control (e.g., β-actin, GAPDH) | - | Various |
Procedure:
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and/or a loading control.
-
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for using this compound in a Western blot analysis.
Caption: Experimental workflow for Western blot analysis using this compound.
Application Notes and Protocols for PF-4708671 in Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PF-4708671, a potent and selective inhibitor of p70 ribosomal S6 kinase 1 (S6K1), in cancer cell line proliferation assays. Detailed protocols, data interpretation, and relevant signaling pathways are outlined to facilitate the investigation of S6K1's role in cancer biology and the potential of its inhibition as a therapeutic strategy.
Introduction
This compound is a cell-permeable small molecule that specifically targets the S6K1 isoform, a critical downstream effector of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[3] S6K1 plays a pivotal role in these processes by phosphorylating multiple substrates involved in protein synthesis and cell cycle progression.[3] Inhibition of S6K1 by this compound offers a targeted approach to disrupt these oncogenic signals and impede cancer cell proliferation.[1]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of S6K1. It has demonstrated high selectivity for S6K1 over other closely related kinases. In cell-free assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 160 nM for S6K1, while showing significantly lower potency against S6K2 (IC50 = 65 µM), RSK1 (IC50 = 4.7 µM), RSK2 (IC50 = 9.2 µM), and MSK1 (IC50 = 0.95 µM).[4] By inhibiting S6K1, this compound prevents the phosphorylation of its downstream targets, most notably the 40S ribosomal protein S6 (S6), thereby suppressing protein synthesis and cell cycle progression.[5][6]
Signaling Pathway
The PI3K/AKT/mTOR signaling cascade is a central regulator of cell proliferation. Upon activation by growth factors, mTORC1 (mammalian target of rapamycin complex 1) phosphorylates and activates S6K1. Activated S6K1 then phosphorylates various substrates, including S6, to promote protein synthesis and cell growth. This compound directly inhibits S6K1, blocking these downstream effects.
Data Presentation
The following table summarizes the inhibitory concentrations of this compound on the proliferation of various cancer cell lines as reported in the literature. It is important to note that assay conditions, such as incubation time and specific endpoint measurement, can influence the observed IC50 values.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | Effective Concentration / IC50 | Reference |
| A549 | Non-Small Cell Lung Cancer | CCK-8 | 24 | Significantly reduced at 3 µM | [5] |
| CCK-8 | 48 | Significantly reduced at 0.1 µM | [5] | ||
| CCK-8 | 72 | Significantly reduced at 0.1 µM | [5] | ||
| SK-MES-1 | Non-Small Cell Lung Cancer | CCK-8 | 24 | Significantly reduced at 0.1 µM | [5] |
| CCK-8 | 48 | Significantly reduced at 0.1 µM | [5] | ||
| CCK-8 | 72 | Significantly reduced at 0.1 µM | [5] | ||
| NCI-H460 | Non-Small Cell Lung Cancer | CCK-8 | 24 | Significantly reduced at 10 µM | [5] |
| CCK-8 | 48 | Significantly reduced at 0.3 µM | [5] | ||
| CCK-8 | 72 | Significantly reduced at 0.1 µM | [5] | ||
| HCT116 | Colorectal Cancer | Proliferation Assay | 48 | Slight inhibition at 10 µM | [4] |
| SW480 | Colorectal Cancer | Proliferation Assay | 48 | Slight inhibition at 10 µM | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Proliferation Assay | 24 | No significant effect at 5 µM or 10 µM on proliferation, but inhibited migration | [7] |
| MCF7 | Estrogen Receptor-Positive Breast Cancer | Cell Death Assay | - | Enhanced cell death in combination with tamoxifen or under glucose deprivation | [7][8] |
Experimental Protocols
This section provides a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cancer cell line proliferation. This protocol can be adapted for other colorimetric or fluorometric proliferation assays such as CCK-8 or resazurin-based assays.
Materials
-
Cancer cell line of interest (e.g., A549, MCF7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow Diagram
References
- 1. p70S6 kinase mediates breast cancer cell survival in response to surgical wound fluid stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The p70S6K Specific Inhibitor this compound Impedes Non-Small Cell Lung Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of S6K1 enhances glucose deprivation-induced cell death via downregulation of anti-apoptotic proteins in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PF-4708671 in Neurobiology Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4708671 is a potent and selective, cell-permeable inhibitor of the p70 ribosomal S6 kinase 1 (S6K1).[1][2][3] S6K1 is a critical downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway, which plays a central role in regulating cell growth, proliferation, protein synthesis, and survival.[3] In the field of neurobiology, the mTOR/S6K1 pathway is implicated in synaptic plasticity, neuronal development, and the pathophysiology of various neurological disorders. This compound has emerged as a valuable pharmacological tool to dissect the specific roles of S6K1 in these processes. This document provides detailed application notes and experimental protocols for the use of this compound in neurobiology research.
Mechanism of Action
This compound acts as a competitive inhibitor of ATP at the kinase domain of S6K1.[1] This inhibition prevents the phosphorylation of downstream S6K1 substrates, most notably the ribosomal protein S6 (S6), thereby modulating protein synthesis.[4][5] While highly selective for S6K1, it is important to note that at higher concentrations, this compound can exhibit off-target effects, including the inhibition of mitochondrial complex I and subsequent activation of AMP-activated protein kinase (AMPK).[6][7][8][9]
Data Presentation: Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for experimental design.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Target | Assay Conditions | Reference |
| Ki | 20 nM | S6K1 | Cell-free assay | [1][2] |
| IC50 | 160 nM | S6K1 | Cell-free assay | [1][2] |
| IC50 | ~5 µM | Mitochondrial Complex I | Cellular assay | [8] |
| Selectivity | >400-fold vs S6K2 | S6K1 vs S6K2 | Cell-free assay | [1] |
| Selectivity | >20-fold vs RSK1/2 | S6K1 vs RSK1/2 | Cell-free assay | [1] |
| Selectivity | 4-fold vs MSK1 | S6K1 vs MSK1 | Cell-free assay | [1] |
Table 2: In Vivo Dosage and Administration of this compound in Rodent Models
| Animal Model | Neurological Condition | Dosage | Administration Route | Study Outcome | Reference |
| Mouse | Fragile X Syndrome | 25 mg/kg (chronic, 10 days) | Intraperitoneal (i.p.) | Rescued abnormal spine morphology and behavioral deficits. | [5] |
| Rat | Epilepsy | 5 mM (in vivo electrophysiology) | Local infusion | Reversed LTP deficits and corrected spine loss. | [10][11] |
| Mouse | Parkinson's Disease | Not specified | Not specified | Improved memory but not anxiety- or depression-like behaviors. | [2][4] |
| Mouse | Spinal Cord Injury | 1, 5, and 10 mM (10 µl total volume) | Cortical injection | Promoted axon regeneration and locomotor recovery. | [6] |
| Mouse | Cerebral Palsy | 75 mg/kg (acute, 4 days) | Not specified | Reduced neuronal death and neuroinflammation. | [1] |
| Mouse | Angelman Syndrome | 5 µM (acute, in brain slices) | Bath application | Improved long-term potentiation. | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for studying the effects of this compound.
Caption: The mTOR/S6K1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies using this compound.
Experimental Protocols
Here, we provide detailed methodologies for key experiments utilizing this compound in neurobiology research.
Protocol 1: In Vivo Administration of this compound in a Mouse Model of Fragile X Syndrome
Objective: To assess the efficacy of this compound in rescuing synaptic and behavioral deficits in a mouse model of Fragile X Syndrome (Fmr1 knockout mice).
Materials:
-
Fmr1 knockout (KO) mice and wild-type (WT) littermates (4-6 months old).
-
This compound (research grade).
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Standard animal housing and behavioral testing apparatus (e.g., open field, elevated plus maze, Y-maze).
Procedure:
-
Animal Preparation: Acclimate Fmr1 KO and WT mice to the housing and handling conditions for at least one week prior to the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. On each day of injection, dilute the stock solution with the remaining vehicle components to the final desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 25g mouse with an injection volume of 250 µL). Prepare a vehicle-only solution for the control group.
-
Treatment Regimen:
-
Divide the animals into four groups: WT + Vehicle, WT + this compound, Fmr1 KO + Vehicle, and Fmr1 KO + this compound.
-
Administer this compound (25 mg/kg) or vehicle via i.p. injection once daily for 10 consecutive days.[5]
-
-
Behavioral Testing:
-
Conduct a battery of behavioral tests starting on day 8 of the treatment regimen.[8]
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Social Interaction Test: To evaluate social novelty preference.
-
Y-Maze: To test for behavioral flexibility and working memory.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment and behavioral testing period, euthanize the mice and collect brain tissue.
-
Dissect specific brain regions (e.g., hippocampus, cortex) for further analysis.
-
Western Blotting: Analyze the phosphorylation status of S6K1 and S6 to confirm target engagement.
-
Golgi Staining: To examine dendritic spine morphology and density.
-
Protocol 2: Ex Vivo Electrophysiology in a Mouse Model of Angelman Syndrome
Objective: To investigate the effect of acute this compound application on synaptic plasticity (long-term potentiation, LTP) in hippocampal slices from a mouse model of Angelman Syndrome (Ube3a maternal-deficient mice).
Materials:
-
Ube3a maternal-deficient (AS) mice and WT littermates.
-
This compound.
-
Artificial cerebrospinal fluid (aCSF) components.
-
Vibratome for brain slicing.
-
Electrophysiology rig with perfusion system, amplifier, and data acquisition software.
-
Glass microelectrodes.
Procedure:
-
Slice Preparation:
-
Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber of the electrophysiology rig, continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
This compound Application:
-
After establishing a stable baseline recording for at least 20 minutes, switch the perfusion to aCSF containing 5 µM this compound.[12]
-
Allow the drug to perfuse for at least 20-30 minutes before inducing LTP.
-
-
LTP Induction and Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the post-HFS fEPSP slopes to the pre-HFS baseline.
-
Compare the degree of LTP between slices from AS and WT mice, with and without this compound treatment.
-
Protocol 3: Western Blot Analysis of S6K1 Pathway Inhibition
Objective: To confirm the inhibition of the S6K1 signaling pathway by this compound in cultured cells or tissue lysates.
Materials:
-
Cell or tissue lysates treated with this compound or vehicle.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-S6 (Ser235/236), anti-S6, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenize tissue in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
-
Compare the phosphorylation status of S6K1 and S6 between this compound-treated and vehicle-treated samples.
-
Conclusion
This compound is a valuable research tool for investigating the role of S6K1 in the central nervous system. Its high selectivity allows for the specific interrogation of the S6K1 signaling pathway in various neurological contexts. The provided application notes and detailed protocols offer a foundation for researchers to design and execute robust experiments to further elucidate the function of S6K1 in health and disease. As with any pharmacological inhibitor, careful consideration of potential off-target effects and appropriate control experiments are crucial for the accurate interpretation of results.
References
- 1. mTOR pathway inhibition prevents neuroinflammation and neuronal death in a mouse model of cerebral palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of mTORC1 Signaling Reverts Cognitive and Affective Deficits in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Inhibition of mTORC1 Signaling Reverts Cognitive and Affective Deficits in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Translation Control with p70 S6 Kinase 1 Inhibitors to Reverse Phenotypes in Fragile X Syndrome Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic Removal of p70 S6 Kinase 1 Corrects Molecular, Synaptic, and Behavioral Phenotypes in Fragile X Syndrome Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Electrophysiology Protocol [protocols.io]
- 10. apexbt.com [apexbt.com]
- 11. Pharmacological inhibition of S6K1 rescues synaptic deficits and attenuates seizures and depression in chronic epileptic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Translation Control with p70 S6 Kinase 1 Inhibitors to Reverse Phenotypes in Fragile X Syndrome Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-4708671 Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4708671 is a potent and highly specific, cell-permeable inhibitor of the p70 ribosomal S6 kinase 1 (S6K1).[1][2][3] S6K1 is a critical downstream effector of the mTOR signaling pathway, playing a pivotal role in cell growth, proliferation, and survival.[4] Dysregulation of the mTOR/S6K1 pathway is a common feature in various human cancers, making S6K1 an attractive therapeutic target. These application notes provide detailed protocols and summarized data for the use of this compound in preclinical xenograft models of non-small cell lung cancer and breast cancer, offering a valuable resource for researchers investigating the anti-tumor efficacy of this compound.
Mechanism of Action
This compound selectively inhibits the S6K1 isoform, preventing the phosphorylation of its downstream substrate, the ribosomal protein S6 (S6).[1][2][5] This inhibition leads to the disruption of protein synthesis and can induce cell cycle arrest, primarily at the G0/G1 phase, and inhibit cell proliferation and invasion.[2][6] While it has a limited direct effect on apoptosis, it can enhance apoptosis-related proteins like BAD and Caspase3.[2][6]
Signaling Pathway
The mTOR/S6K1 signaling pathway is a central regulator of cell metabolism and growth. Growth factors and nutrients activate PI3K and Akt, which in turn activate the mTORC1 complex. mTORC1 then phosphorylates and activates S6K1, leading to the phosphorylation of S6 and other substrates that promote protein synthesis and cell growth. This compound specifically targets S6K1, thereby inhibiting these downstream effects.
Data Presentation
In Vitro Efficacy of this compound on NSCLC Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) for Proliferation Inhibition |
| A549 | 48 hours | ~0.1 |
| SK-MES-1 | 48 hours | ~0.1 |
| NCI-H460 | 48 hours | ~0.3 |
Data summarized from Qiu et al., 2016.[5][6]
In Vivo Efficacy of this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Parameter | Vehicle Control | This compound Treated |
| Cell Line | NCI-H460 | NCI-H460 |
| Dose | - | 50 mg/kg |
| Route of Administration | Intraperitoneal | Intraperitoneal |
| Dosing Schedule | Daily | Daily |
| Treatment Duration | 21 days | 21 days |
| Average Tumor Volume at Day 21 (mm³) | ~1200 | ~400 |
| Tumor Growth Inhibition | - | Significant (p<0.05) |
Data extrapolated from graphical representations in Qiu et al., 2016.[5]
In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Parameter | Vehicle Control | This compound Treated |
| Cell Line | MDA-MB-231 | MDA-MB-231 |
| Dose | - | 25 mg/kg (600 µ g/mouse ) |
| Route of Administration | Intraperitoneal | Intraperitoneal |
| Dosing Schedule | Twice a week | Twice a week |
| Treatment Duration | 3 weeks | 3 weeks |
| Effect on Primary Tumor Growth | Progressive Growth | Significant Inhibition |
Data summarized from Segatto et al., 2014.[4]
Experimental Protocols
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol is based on the methodology described by Qiu et al. (2016).[2][5]
1. Cell Culture:
-
Culture human NSCLC cell lines (e.g., NCI-H460) in appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
2. Animal Model:
-
Use 4-6 week old female BALB/c nude mice.
-
Acclimatize animals for at least one week before the experiment.
3. Tumor Cell Implantation:
-
Harvest NCI-H460 cells during the logarithmic growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
4. Treatment Protocol:
-
When tumors reach a palpable volume (e.g., 50-100 mm³), randomly assign mice to treatment and control groups.
-
Prepare this compound in a suitable vehicle (e.g., PBS or a solution containing DMSO and PEG).
-
Administer this compound intraperitoneally at a dose of 50 mg/kg daily.
-
Administer an equal volume of the vehicle to the control group following the same schedule.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
After the designated treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for Ki-67 and TUNEL assays).[6]
Breast Cancer Xenograft Model
This protocol is based on the methodology described by Segatto et al. (2014).[4]
1. Cell Culture:
-
Culture human breast cancer cell lines (e.g., MDA-MB-231) in appropriate medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
2. Animal Model:
-
Use female immunodeficient mice (e.g., nude mice).
3. Tumor Cell Implantation:
-
Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Inject the cell suspension into the mammary fat pad of the mice. The number of cells can be varied (e.g., 2 x 10⁶ cells).
4. Treatment Protocol (Long-Term):
-
Once palpable tumors have formed, randomize the animals into treatment and control groups.
-
Administer this compound intraperitoneally at a dose of 25 mg/kg (approximately 600 µ g/mouse ) twice a week for three weeks.[4]
-
Administer the vehicle to the control group.
-
Monitor and measure primary tumor growth throughout the treatment period.
-
At the end of the experiment, sacrifice the mice and collect tumors for further analysis.
5. Treatment Protocol (Short-Term for Mechanistic Studies):
-
Once tumors reach a volume of 50-100 mm³, treat the mice intraperitoneally with this compound (e.g., 1200 µ g/mouse ) or vehicle daily for three consecutive days.[4]
-
Sacrifice the mice one day after the last treatment.
-
Collect tumors for molecular analyses such as Western blotting to assess protein phosphorylation levels.[4]
Conclusion
This compound demonstrates significant anti-tumor activity in both non-small cell lung cancer and breast cancer xenograft models. The provided protocols and data serve as a comprehensive guide for researchers aiming to investigate the therapeutic potential of S6K1 inhibition in preclinical cancer models. These studies highlight the promise of this compound as a targeted therapy and provide a solid foundation for further investigation into its efficacy, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. [PDF] The p70S6K Specific Inhibitor this compound Impedes Non-Small Cell Lung Cancer Growth | Semantic Scholar [semanticscholar.org]
- 2. The p70S6K Specific Inhibitor this compound Impedes Non-Small Cell Lung Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p70S6 kinase mediates breast cancer cell survival in response to surgical wound fluid stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p70S6K Specific Inhibitor this compound Impedes Non-Small Cell Lung Cancer Growth | PLOS One [journals.plos.org]
- 6. The p70S6K Specific Inhibitor this compound Impedes Non-Small Cell Lung Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
Measuring S6 Phosphorylation Following PF-4708671 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal protein S6 kinase 1 (S6K1) is a critical downstream effector of the mTOR signaling pathway, playing a pivotal role in cell growth, proliferation, and protein synthesis.[1] Its dysregulation is implicated in various diseases, including cancer and insulin resistance.[1] PF-4708671 is a potent and highly specific, cell-permeable inhibitor of S6K1, making it an invaluable tool for studying the physiological roles of this kinase.[1][2][3][4][5] These application notes provide detailed protocols for utilizing this compound to inhibit S6K1 and subsequently measure the phosphorylation of its downstream target, the ribosomal protein S6 (S6).
This compound acts as a piperazinyl-pyrimidine analog that specifically targets the S6K1 isoform.[2] It has been demonstrated to prevent the S6K1-mediated phosphorylation of S6 in response to stimuli like IGF-1.[2][5] Notably, while it potently inhibits S6K1, it shows significantly less activity against other related kinases such as S6K2, RSK, and MSK.[2][3] Interestingly, treatment with this compound has been observed to induce the phosphorylation of S6K1's T-loop and hydrophobic motif in an mTORC1-dependent manner, an effect that does not correlate with kinase activity.[2][5]
Recent studies have also uncovered off-target effects of this compound, including the inhibition of mitochondrial complex I, which can lead to the activation of AMP-activated protein kinase (AMPK).[6][7] This AMPK activation appears to occur at earlier time points than the inhibition of S6 phosphorylation.[6][8] Researchers should consider these dual effects when designing and interpreting experiments.
Quantitative Data
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and selectivity.
| Parameter | Value | Target/System | Notes |
| Ki | 20 nM | S6K1 (cell-free) | Represents the binding affinity of the inhibitor.[2][3][4][9][10] |
| IC50 | 160 nM | S6K1 (cell-free) | Concentration for 50% inhibition of kinase activity.[11][2][3][4][9][10] |
| IC50 | 0.82 µM | BHT-101 cell growth | Effective concentration for growth inhibition in a specific cell line.[2] |
| IC50 | 5.20 µM | UACC-893 cell growth | Effective concentration for growth inhibition in a specific cell line.[2] |
| IC50 | 5.73 µM | A427 cell growth | Effective concentration for growth inhibition in a specific cell line.[2] |
| IC50 | 950 nM | MSK1 | Demonstrates selectivity over another AGC family kinase.[7] |
| IC50 | 4.7 µM | RSK1 | Demonstrates selectivity over another related kinase.[3] |
| IC50 | 9.2 µM | RSK2 | Demonstrates selectivity over another related kinase.[3] |
| IC50 | 65 µM | S6K2 | Highlights the high selectivity for S6K1 over its isoform.[3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: S6K1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for measuring S6 phosphorylation after this compound treatment.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound to assess its effect on S6 phosphorylation.
Materials:
-
Cell line of interest (e.g., HEK293, HCT116, L6 myocytes)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (stock solution in DMSO, store at -20°C or -80°C)[2][3]
-
Stimulating agent (e.g., Insulin-like Growth Factor 1 (IGF-1), Phorbol 12-myristate 13-acetate (PMA), or Fetal Bovine Serum (FBS))
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (e.g., 6-well plates)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): To reduce basal levels of S6 phosphorylation, aspirate the complete growth medium and replace it with serum-free medium for 4-24 hours prior to stimulation.
-
Inhibitor Pre-treatment: Prepare working concentrations of this compound in serum-free or complete medium. A typical concentration range to test is 1-20 µM.[8] Aspirate the medium from the cells and add the medium containing this compound or vehicle control (DMSO). Incubate for the desired pre-treatment time (e.g., 30 minutes to 2 hours).
-
Stimulation: Add the stimulating agent (e.g., 100 ng/mL IGF-1 or 20% FBS) directly to the wells containing the inhibitor or vehicle.[2] Incubate for the appropriate time to induce S6 phosphorylation (e.g., 15-30 minutes).
-
Cell Lysis: Following treatment, immediately place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 2: Western Blotting for Phospho-S6
This protocol describes the detection of phosphorylated S6 (p-S6) and total S6 by Western blotting.
Materials:
-
Protein lysates from Protocol 1
-
SDS-PAGE gels
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved. The S6 ribosomal protein has a molecular weight of approximately 32 kDa.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-S6 (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking.[12][15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., diluted 1:2000-1:10000 in blocking buffer) for 1 hour at room temperature.[13][15]
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. To normalize for protein loading, the membrane can be stripped and re-probed for total S6 and a loading control protein. Quantify the band intensities using appropriate software.
Concluding Remarks
This compound is a cornerstone tool for investigating S6K1 signaling. The protocols outlined above provide a robust framework for assessing the impact of this inhibitor on S6 phosphorylation. Researchers should carefully consider the potential off-target effects on mitochondrial function and AMPK activation, particularly when designing time-course experiments. By correlating the inhibition of S6 phosphorylation with the cellular phenotypes under investigation, a deeper understanding of S6K1's role in various biological processes can be achieved.
References
- 1. [PDF] Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). | Semantic Scholar [semanticscholar.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Activates AMPK Independently of p70S6K1 Inhibition | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Autophagy | S6 Kinase | TargetMol [targetmol.com]
- 10. biorbyt.com [biorbyt.com]
- 11. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody (#2211) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. biocompare.com [biocompare.com]
- 14. Phospho-S6 Ribosomal protein (Ser235/236) antibody (29223-1-AP) | Proteintech [ptglab.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for PF-4708671 in Metabolic Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4708671 is a potent and selective, cell-permeable inhibitor of p70 ribosomal S6 kinase 1 (S6K1).[1][2] S6K1 is a critical downstream effector of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is often hyperactivated in metabolic disorders such as obesity and type 2 diabetes, leading to insulin resistance.[3][4] Inhibition of S6K1 by this compound has been shown to improve glucose homeostasis, making it a valuable tool for studying metabolic diseases and for the development of novel therapeutic strategies.[3]
These application notes provide a comprehensive overview of the use of this compound in metabolic research, including its mechanism of action, key experimental data, and detailed protocols for its application in both in vitro and in vivo models.
Mechanism of Action
This compound specifically inhibits the S6K1 isoform, preventing the phosphorylation of its downstream substrates, such as the ribosomal protein S6.[1][2] In the context of metabolic disorders, the overactivation of the mTORC1/S6K1 pathway contributes to insulin resistance through a negative feedback loop that impairs insulin receptor substrate (IRS)-1 signaling.[4] By inhibiting S6K1, this compound disrupts this negative feedback, leading to enhanced Akt phosphorylation and improved insulin signaling.[3] This ultimately results in increased glucose uptake in muscle cells and reduced glucose production in liver cells.[3][5]
Interestingly, this compound has also been shown to have off-target effects, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of mitochondrial complex I.[6][7] These effects can also contribute to the observed improvements in glucose metabolism, independent of S6K1 inhibition.[6]
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC₅₀ | 160 nM | Cell-free assay | [1][2] |
| Kᵢ | 20 nM | Cell-free assay | [1][2] |
| In Vitro Concentration for S6K1 Inhibition | 1-20 µM | L6 myocytes and FAO hepatocytes | [7] |
| In Vivo Dosage in Mice | 75 mg/kg | High-fat diet-fed obese mice | [4] |
Effects of this compound on Metabolic Parameters
| Parameter | Effect | Model System | Reference |
| Glucose Uptake | Increased | L6 myocytes | [3] |
| Hepatic Glucose Production | Decreased | FAO hepatocytes | [3] |
| Akt Phosphorylation (Ser473) | Increased | L6 myocytes and FAO hepatocytes | [3] |
| Glucose Tolerance | Improved | High-fat diet-fed obese mice | [3] |
| AMPK Phosphorylation (Thr172) | Increased | L6 myocytes and FAO hepatocytes | [7] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Metabolic Regulation
Caption: Signaling pathway of this compound in metabolic regulation.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro experiments using this compound.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo experiments using this compound.
Experimental Protocols
In Vitro Glucose Uptake Assay in L6 Myotubes
Objective: To measure the effect of this compound on glucose uptake in a skeletal muscle cell line.
Materials:
-
L6 myoblasts
-
DMEM with 10% FBS (Growth Medium)
-
DMEM with 2% horse serum (Differentiation Medium)
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound (stock solution in DMSO)
-
Insulin (positive control)
-
2-deoxy-[³H]-glucose
-
Cytochalasin B (negative control)
-
Scintillation fluid and counter
Protocol:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in Growth Medium in a 6-well plate until confluent.
-
Induce differentiation by switching to Differentiation Medium for 5-7 days, replacing the medium every 2 days.
-
-
Serum Starvation:
-
Before the assay, serum-starve the differentiated L6 myotubes for 4 hours in serum-free DMEM.
-
-
Treatment:
-
Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle (DMSO) in KRH buffer for 1 hour at 37°C.
-
For the positive control, add insulin (100 nM) for the last 30 minutes of the incubation.
-
-
Glucose Uptake Measurement:
-
Initiate glucose uptake by adding 2-deoxy-[³H]-glucose (0.5 µCi/mL) to each well and incubate for 10 minutes at 37°C.
-
To determine non-specific uptake, add cytochalasin B (20 µM) to a set of wells 15 minutes before adding the radiolabeled glucose.
-
-
Lysis and Scintillation Counting:
-
Terminate the assay by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of each well.
-
Calculate the specific glucose uptake by subtracting the non-specific uptake from the total uptake.
-
In Vitro Hepatic Glucose Production Assay in FAO Hepatocytes
Objective: To assess the effect of this compound on glucose production in a liver cell line.
Materials:
-
FAO hepatocytes
-
DMEM with 10% FBS
-
Glucose production buffer (glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate)
-
This compound (stock solution in DMSO)
-
Glucagon (to stimulate glucose production)
-
Glucose assay kit
Protocol:
-
Cell Culture:
-
Culture FAO cells in DMEM with 10% FBS in a 12-well plate until they reach 80-90% confluency.
-
-
Treatment:
-
Wash the cells with PBS and incubate in glucose production buffer.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 8 hours.
-
For stimulated glucose production, add glucagon (100 nM) for the last 4 hours of the incubation.
-
-
Glucose Measurement:
-
Collect the supernatant from each well.
-
Measure the glucose concentration in the supernatant using a commercially available glucose assay kit.
-
-
Data Analysis:
-
Normalize the glucose concentration to the total protein content of the cells in each well.
-
Western Blot Analysis of Protein Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins like Akt and S6K1.
Materials:
-
Treated cells or tissue homogenates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K1 (Thr389), anti-total S6K1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Protein Extraction:
-
Lyse cells or homogenized tissues in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of this compound on glucose clearance in a mouse model of metabolic disease.
Materials:
-
High-fat diet-fed obese mice
-
This compound (formulated for oral or IP administration)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
Protocol:
-
Animal Model and Treatment:
-
Induce obesity and insulin resistance in mice by feeding a high-fat diet for 8-12 weeks.
-
Treat the mice with this compound (e.g., 75 mg/kg, daily by oral gavage) or vehicle for a specified period (e.g., 7 days).
-
-
Fasting:
-
Fast the mice for 6 hours before the OGTT, with free access to water.
-
-
OGTT Procedure:
-
Take a baseline blood glucose measurement (t=0) from the tail vein.
-
Administer a glucose solution (2 g/kg) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis:
-
Plot the blood glucose levels over time.
-
Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
-
References
- 1. protocols.io [protocols.io]
- 2. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vmmpc.org [vmmpc.org]
- 4. Pharmacological inhibition of S6K1 increases glucose metabolism and Akt signalling in vitro and in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-4708671 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using PF-4708671, a potent and specific inhibitor of p70 ribosomal S6 kinase 1 (S6K1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, piperazinyl-pyrimidine analog that acts as a highly specific inhibitor of the S6K1 isoform of p70 ribosomal S6 kinase.[1][2][3] It functions by preventing the S6K1-mediated phosphorylation of downstream targets, such as the ribosomal protein S6, in response to growth factors like IGF-1.[1][2][3][4] this compound exhibits high selectivity for S6K1 over the closely related S6K2 isoform and other AGC kinases like Akt, PKA, and ROCK.[1][5][6]
Q2: I am observing precipitation of this compound when I dilute my stock solution in aqueous media. How can I prevent this?
This is a common issue due to the low aqueous solubility of this compound.[1] To prevent precipitation, it is crucial to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it to the final working concentration in your cell culture medium or buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system. For particularly sensitive applications or in vivo studies, using a formulation with co-solvents like PEG300 and Tween-80 can help maintain solubility.[7]
Q3: What are the recommended solvents for preparing stock solutions of this compound?
The most commonly recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][5][6][8][9][10] Ethanol can also be used.[1][5][10][11] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1][12]
Q4: My experimental results are inconsistent. Could there be issues with the stability of my this compound stock solution?
Proper storage of stock solutions is critical for reproducible results. Once reconstituted in DMSO, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[7][8][9] Stock solutions stored at -20°C are generally stable for up to one month, while storage at -80°C can extend stability to six months.[7]
Q5: I am observing effects that are not consistent with S6K1 inhibition, such as AMPK activation. What could be the cause?
While this compound is a highly specific S6K1 inhibitor, studies have shown that it can also inhibit mitochondrial complex I, leading to the activation of AMP-activated protein kinase (AMPK).[13][14][15][16] This off-target effect is important to consider when interpreting experimental data, especially in studies related to cellular metabolism.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
-
Problem: The this compound powder is not fully dissolving in the chosen solvent.
-
Possible Causes:
-
The concentration is too high for the selected solvent.
-
The solvent quality is poor (e.g., hydrated DMSO).
-
Insufficient mixing or agitation.
-
-
Solutions:
-
Verify Solubility Limits: Check the solubility data table below to ensure you are not exceeding the maximum solubility for the chosen solvent.
-
Use Fresh, Anhydrous Solvent: Use a new, sealed vial of anhydrous DMSO for the best results.[1][12]
-
Aid Dissolution: Gently warm the solution at 37°C for 10-15 minutes and/or use an ultrasonic bath to aid dissolution.[8][11]
-
Increase Solvent Volume: If the compound still does not dissolve, you may need to increase the volume of the solvent to prepare a lower concentration stock solution.
-
Issue 2: Compound Precipitation in Cell Culture Media
-
Problem: After adding the DMSO stock solution to the aqueous cell culture media, a precipitate forms.
-
Possible Causes:
-
The final concentration of this compound exceeds its solubility limit in the aqueous media.
-
The final concentration of DMSO is too low to maintain solubility.
-
-
Solutions:
-
Serial Dilution: Perform serial dilutions of your stock solution in the cell culture medium. Add the diluted inhibitor dropwise to the media while gently vortexing to ensure rapid mixing.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is sufficient to maintain solubility but non-toxic to your cells (typically <0.5%).
-
Use a Carrier Protein: In some cases, pre-incubating the diluted inhibitor with a carrier protein like bovine serum albumin (BSA) can help maintain solubility in serum-free media.
-
Consider Co-Solvent Formulations: For challenging applications, refer to the advanced formulation protocols below.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| DMSO | 3-50 mg/mL | 7.68 - 128.07 mM | [1][5][6][7][9][10][11] |
| Ethanol | 8-19.52 mg/mL | 20.49 - 50 mM | [1][5][10][11] |
| Water | Insoluble | Insoluble | [1] |
| DMF | 10 mg/mL | 25.61 mM | [10] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.28 mM | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 390.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.90 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to assist dissolution if necessary.[8][11]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Add the final working solution to your cells. Ensure the final DMSO concentration is below the tolerance level of your cell line.
-
Protocol 3: Advanced Formulation for In Vivo or Challenging In Vitro Applications
For applications requiring higher concentrations in aqueous solutions, a co-solvent system can be employed. The following is an example protocol adapted from vendor recommendations.[7]
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (for a 1 mL final volume):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This formulation should be prepared fresh before each use.
-
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. S6K1 Inhibitor, this compound The S6K1 Inhibitor, this compound controls the biological activity of S6K1. This small molecule/inhibitor is primarily used for Cancer applications. [sigmaaldrich.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | Autophagy | S6 Kinase | TargetMol [targetmol.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. This compound Activates AMPK Independently of p70S6K1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-4708671 stability in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the S6K1 inhibitor, PF-4708671, in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in a question-and-answer format.
Issue 1: Compound Precipitation in Cell Culture Media
-
Question: I diluted my this compound stock solution in my cell culture media, and it immediately became cloudy or formed a precipitate. What should I do?
-
Answer: This is a common issue related to the solubility of this compound. The compound is practically insoluble in aqueous solutions like cell culture media[1]. To resolve this:
-
Ensure your DMSO stock concentration is appropriate. A highly concentrated DMSO stock (e.g., 10-50 mM) is recommended[1][2][3].
-
Minimize the final DMSO concentration in your media. The final concentration of DMSO in the cell culture media should ideally be less than 0.5% (v/v) to avoid solvent toxicity and reduce the chances of precipitation.
-
Perform serial dilutions. Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) cell culture media.
-
Add the diluted compound to the media, not the other way around. When preparing your final working concentration, add the this compound solution to the bulk of the media while gently vortexing or swirling to ensure rapid and even dispersion.
-
Visually inspect for precipitation. After dilution, hold the media up to a light source to check for any visible precipitate. If precipitation is still observed, you may need to lower the final concentration of this compound.
-
Issue 2: Inconsistent or No Inhibition of S6K1 Activity
-
Question: I'm not seeing the expected decrease in the phosphorylation of S6 ribosomal protein after treating my cells with this compound. What could be the reason?
-
Answer: Several factors could contribute to a lack of inhibitory effect:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Published studies have used concentrations ranging from 0.1 to 10 µM[4].
-
Incorrect Timing of Treatment and Analysis: The inhibitory effect of this compound on S6 phosphorylation can be transient. One study showed that in 293T cells, S6 phosphorylation decreased at 3 hours but returned to near basal levels by 16 hours of treatment[5]. Conduct a time-course experiment to identify the optimal treatment duration for observing maximal inhibition.
-
Cell Line Specificity: The activity of the PI3K/Akt/mTOR pathway and the dependence on S6K1 can differ significantly among cell lines. Ensure that your cell line has an active S6K1 pathway that is sensitive to inhibition.
-
Improper Compound Storage: Ensure your this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles[1][4].
Issue 3: Unexpected Off-Target Effects
-
Question: I'm observing cellular effects that are not consistent with S6K1 inhibition. Does this compound have known off-target effects?
-
Answer: this compound is a highly selective inhibitor of S6K1[3][6][7]. However, at higher concentrations, some off-target activity may be observed. It is crucial to use the lowest effective concentration determined by a dose-response experiment. Additionally, it has been reported that this compound can induce the autophagic degradation of Keap1, leading to Nrf2 activation, which is a cellular stress response[8]. Consider if this pathway could be contributing to your observed phenotype.
Frequently Asked Questions (FAQs)
Preparation and Storage
-
How should I prepare a stock solution of this compound?
-
How should I store the stock solution?
Stability
-
What is the stability of this compound in cell culture media at 37°C?
-
Currently, there is no publicly available data specifically detailing the half-life or degradation rate of this compound in cell culture media at 37°C. To mitigate potential degradation, it is strongly recommended to prepare fresh dilutions in media for each experiment and to minimize the time the compound is in the media before and during the experiment.
-
Mechanism of Action
-
How does this compound inhibit S6K1?
-
Is this compound selective for S6K1?
Quantitative Data Summary
| Parameter | Solvent | Concentration | Storage Temperature | Stability | Reference |
| Solubility | DMSO | 30-50 mg/mL (76.8 - 128 mM) | N/A | Clear solution | [1][2][3][9] |
| Solubility | Ethanol | ~50 mM | N/A | Soluble | [2][3] |
| Solubility | Water | Insoluble | N/A | Insoluble | [1] |
| Stock Solution Storage | DMSO | As prepared | -20°C | Up to 1 month | [4] |
| Stock Solution Storage | DMSO | As prepared | -80°C | Up to 1 year | [1] |
Experimental Protocols
Protocol for Preparing Working Solutions of this compound
-
Prepare a 10 mM stock solution in DMSO:
-
Allow the vial of solid this compound (MW: 390.41 g/mol ) to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial, add 256.1 µL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles and store at -80°C.
-
-
Prepare a working solution in cell culture media:
-
Pre-warm the required volume of cell culture media to 37°C.
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the pre-warmed media to achieve the desired final concentration. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of media.
-
Gently vortex or swirl the media during the addition of the compound to ensure rapid and uniform mixing.
-
Visually inspect the final solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your cell culture experiments.
-
Visualizations
Caption: S6K1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound activity.
Caption: Troubleshooting decision tree for lack of this compound activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
Technical Support Center: Investigating Off-Target Effects of PF-4708671 on Mitochondrial Complex I
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of PF-4708671 on mitochondrial complex I.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a cell-permeable and highly specific inhibitor of the p70 ribosomal S6 kinase 1 (S6K1).[1][2][3] It has a Ki (inhibition constant) of 20 nM and an IC50 (half-maximal inhibitory concentration) of 160 nM in cell-free assays for S6K1.[1][3]
Q2: Does this compound have known off-target effects?
Yes, research has demonstrated that this compound exhibits off-target effects, most notably the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[4][5][6] This inhibitory action on complex I contributes to some of the compound's observed effects on glucose metabolism, independent of its S6K1 inhibition.[4][5]
Q3: How does inhibition of mitochondrial complex I by this compound affect cellular metabolism?
Inhibition of mitochondrial complex I by this compound can lead to a reduction in mitochondrial respiration and spare respiratory capacity in muscle and liver cells.[4] This can also induce the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4][5][6] The effects on glucose metabolism, such as increased glucose uptake in muscle cells and decreased hepatic glucose production, are at least partially attributed to this off-target activity.[4]
Q4: Is the inhibition of mitochondrial complex I by this compound dependent on its S6K1 inhibitory activity?
No, the inhibition of mitochondrial complex I by this compound appears to be independent of its effects on S6K1.[4][5] Studies have shown that the effects on glucose metabolism mediated by complex I inhibition persist even in cells lacking S6K1.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental investigation of this compound's effects on mitochondrial complex I.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable inhibition of mitochondrial complex I activity with this compound treatment. | 1. Compound Inactivity: The this compound compound may have degraded. 2. Insufficient Concentration: The concentration of this compound used may be too low to elicit an inhibitory effect. 3. Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes in complex I activity. | 1. Ensure proper storage of this compound (typically at -20°C or -80°C). Use a fresh aliquot. 2. Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 50 µM). 3. Optimize the assay conditions, such as protein concentration and incubation time. Consider using a more sensitive assay method. |
| High variability between replicate wells. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or samples. 2. Inconsistent Cell/Mitochondria Seeding: Uneven distribution of cells or isolated mitochondria in the assay plate. 3. Edge Effects: Evaporation from wells on the outer edges of the plate. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of cell or mitochondrial suspensions before plating. 3. Avoid using the outermost wells of the plate or fill them with a buffer to maintain humidity. |
| Unexpected increase in complex I activity. | 1. Assay Artifact: Interference of this compound with the assay components (e.g., the dye). 2. Indirect Cellular Response: The observed effect might be an indirect cellular response to S6K1 inhibition rather than a direct effect on complex I. | 1. Run a control with this compound in the absence of mitochondria to check for direct interaction with the assay reagents. 2. Consider using isolated mitochondria to directly assess the effect on complex I without confounding cellular signaling pathways. |
| Low overall mitochondrial complex I activity in all samples (including controls). | 1. Poor Mitochondrial Isolation: The mitochondrial isolation procedure may have resulted in damaged or non-viable mitochondria. 2. Suboptimal Assay Buffer: The pH or composition of the assay buffer may not be optimal for complex I activity. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of mitochondrial samples can reduce enzymatic activity. | 1. Review and optimize the mitochondrial isolation protocol. Use fresh samples whenever possible. 2. Ensure the assay buffer is at the correct pH and temperature. 3. Aliquot mitochondrial samples after isolation to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the known quantitative effects of this compound on mitochondrial complex I and related cellular processes.
| Parameter | Cell Type/System | This compound Concentration | Observed Effect | Reference |
| Mitochondrial Respiration | L6 Myocytes & FAO Hepatocytes | 10 µM | Decreased basal and maximal respiration | [4] |
| Mitochondrial Complex I Activity | L6 Myocytes & FAO Hepatocytes | 10 µM | Significant reduction | [4] |
| AMPK Phosphorylation (Thr-172) | L6 Myocytes | 1-20 µM (dose-dependent) | Increased phosphorylation | [4] |
| AMPK Phosphorylation (Thr-172) | FAO Hepatocytes | 1-20 µM (dose-dependent) | Increased phosphorylation | [4] |
Experimental Protocols
Detailed Protocol: Mitochondrial Complex I Activity Assay
This protocol is adapted from commercially available colorimetric assay kits and is suitable for measuring the effect of this compound on the activity of mitochondrial complex I in isolated mitochondria.
Materials:
-
Isolated mitochondria from cells or tissue
-
This compound
-
Rotenone (a specific complex I inhibitor, for control)
-
Mitochondrial Complex I Assay Kit (containing assay buffer, NADH, a ubiquinone analog, and a colorimetric dye)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm in kinetic mode
-
BCA Protein Assay Kit
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from your cells or tissue of interest using a standard differential centrifugation protocol. Determine the protein concentration of the isolated mitochondria using a BCA assay.
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions of the assay kit. This typically involves reconstituting lyophilized components.
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the ubiquinone analog and the colorimetric dye to each well.
-
Add the isolated mitochondria to each well. The amount of mitochondria should be within the linear range of the assay (typically 1-5 µg of protein per well).
-
Add this compound to the "treatment" wells at the desired final concentrations.
-
Add Rotenone to the "inhibitor control" wells.
-
Add vehicle (e.g., DMSO) to the "vehicle control" wells.
-
Incubate the plate under the conditions specified in your experimental design (e.g., 30 minutes at 37°C).
-
-
Initiation of the Reaction:
-
Add NADH to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 600 nm in kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA600/min) for each well.
-
Subtract the rate of the rotenone-inhibited wells from the rates of all other wells to obtain the specific complex I activity.
-
Compare the specific complex I activity in the this compound-treated wells to the vehicle control wells to determine the percentage of inhibition.
-
Visualizations
Caption: Signaling pathway of this compound's on- and off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
Technical Support Center: PF-47086-induced AMPK Activation Independent of S6K1
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the S6K1 inhibitor PF-4708671 and its effects on AMPK activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cell-permeable small molecule inhibitor that was developed as a highly specific inhibitor of p70 ribosomal S6 kinase 1 (S6K1).[1][2][3][4] S6K1 is a downstream effector of the mTORC1 signaling pathway and plays a crucial role in regulating cell growth, proliferation, and metabolism.[2][4][5]
Q2: I'm observing AMPK activation in my experiments with this compound. Is this an expected off-target effect?
Yes, this is a known off-target effect. Studies have shown that this compound can induce the phosphorylation and activation of AMP-activated protein kinase (AMPK) independently of its inhibitory effect on S6K1.[2][3][5][6]
Q3: What is the mechanism behind the S6K1-independent activation of AMPK by this compound?
The primary mechanism for this off-target AMPK activation is the inhibition of mitochondrial respiratory chain Complex I.[2][3][5][6][7] This inhibition leads to an increase in the cellular AMP/ATP ratio, which is a primary activator of AMPK.[8][9][10]
Q4: At what concentrations does this compound inhibit S6K1 versus mitochondrial Complex I?
This compound inhibits S6K1 with a high potency, with a reported Ki of 20 nM and an IC50 of 160 nM in cell-free assays.[1][4] The inhibition of mitochondrial Complex I occurs at a similar concentration range, with a calculated IC50 of approximately 5 µM, which falls within the working concentration typically used to inhibit S6K1 in cellular assays (3–10 µM).[5]
Q5: Does the AMPK activation by this compound depend on the cell type?
The activation of AMPK by this compound has been observed in various cell lines, including mouse embryonic fibroblasts (MEFs) and the human breast cancer cell line BT-474, suggesting it is not a cell-line-specific phenomenon.[3][5]
Troubleshooting Guide
This section addresses common issues that may arise during experiments investigating the effects of this compound.
Issue 1: Unexpected or inconsistent levels of AMPK phosphorylation.
-
Possible Cause: Variability in the metabolic state of the cells.
-
Troubleshooting Tip: Ensure consistent cell culture conditions, including media glucose concentration and cell density, as these can influence baseline AMPK activity.
-
-
Possible Cause: Time-dependent effects of this compound.
-
Troubleshooting Tip: Studies have shown that AMPK activation can occur rapidly, within 5 minutes of treatment, while S6K1 inhibition may take longer (at least 30 minutes).[7] Perform a time-course experiment to determine the optimal time point for observing AMPK activation versus S6K1 inhibition in your specific cell model.
-
-
Possible Cause: Issues with antibody quality or Western blotting protocol.
Issue 2: Difficulty in distinguishing between S6K1-dependent and S6K1-independent effects.
-
Possible Cause: Overlapping signaling pathways.
-
Possible Cause: Downstream effects of AMPK activation on the mTORC1 pathway.
Issue 3: this compound does not produce the expected metabolic effects in my cellular model.
-
Possible Cause: The metabolic effects of this compound may be independent of both S6K1 and AMPK in certain contexts.
-
Troubleshooting Tip: Research indicates that while this compound rapidly activates AMPK, its acute effects on glucose uptake and production may not require AMPK activation.[7][14] The inhibition of mitochondrial complex I by this compound can directly impact cellular metabolism.[7] Consider measuring mitochondrial respiration to directly assess the effect of this compound on this pathway.
-
Data Presentation
Table 1: Inhibitory Concentrations of this compound
| Target | Parameter | Concentration | Reference(s) |
| S6K1 | Ki | 20 nM | [1][4] |
| S6K1 | IC50 (cell-free) | 160 nM | [1][4] |
| Mitochondrial Complex I | IC50 | ~5 µM | [5] |
Table 2: Observed Effects of this compound in Cellular Assays
| Cell Line | Treatment Concentration | Observed Effect | Reference(s) |
| Wild Type MEFs | 3-10 µM | Increased p-AMPK (Thr172), Increased p-ACC (Ser79) | [5] |
| S6K DKO MEFs | 3-10 µM | Increased p-AMPK (Thr172), Increased p-ACC (Ser79) | [3][5] |
| BT-474 | 3-10 µM | Increased p-ACC (Ser79) | [3][5] |
| L6 Myocytes | 1-20 µM | Increased p-AMPK (Thr172), Increased p-ACC (Ser79) | [7][15] |
| FAO Hepatocytes | 1-20 µM | Increased p-AMPK (Thr172), Increased p-ACC (Ser79) | [7][15] |
Experimental Protocols
Western Blot Analysis of AMPK and S6K1 Phosphorylation
This protocol is a standard method for assessing the phosphorylation status of AMPK and S6K1 pathway proteins in response to this compound treatment.
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time points.
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-S6 Ribosomal Protein (Ser235/236), and total S6 Ribosomal Protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the relative phosphorylation level.
Visualizations
Caption: Dual inhibitory action of this compound.
Caption: General workflow for Western blot analysis.
Caption: Troubleshooting decision tree.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound activates AMPK independently of p70S6K1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Activates AMPK Independently of p70S6K1 Inhibition | PLOS One [journals.plos.org]
- 4. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Activates AMPK Independently of p70S6K1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. news-medical.net [news-medical.net]
- 11. benchchem.com [benchchem.com]
- 12. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating the Nuances of PF-4708671: A Guide to Interpreting Inconsistent Data
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of using PF-4708671 in your experiments. While a potent and selective inhibitor of p70 ribosomal S6 kinase 1 (S6K1), this compound can produce seemingly contradictory results. This guide will help you understand these inconsistencies and design robust experimental plans.
Frequently Asked Questions (FAQs)
Q1: Is this compound a specific inhibitor of S6K1?
A1: this compound is a highly selective inhibitor of the S6K1 isoform, with a reported Ki of 20 nM and an IC50 of 160 nM in cell-free assays.[1][2][3] It shows significantly less activity against the closely related S6K2 isoform (400-fold greater selectivity for S6K1) and other AGC kinases like RSK1/2.[1] However, at higher concentrations, it can inhibit other kinases, most notably MSK1.[1][3]
Q2: Why do I observe AMPK activation after treating my cells with this compound?
A2: A significant off-target effect of this compound is the inhibition of mitochondrial complex I.[4][5] This inhibition leads to an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). This activation of AMPK is independent of S6K1 inhibition and has been observed to occur at similar or even earlier time points than the inhibition of S6K1.[4][6][7]
Q3: I see an increase in S6K1 phosphorylation at activating sites (T389 and T229) after this compound treatment. Doesn't this mean S6K1 is being activated?
A3: This is a known and often misinterpreted phenomenon. This compound can induce the phosphorylation of S6K1 at its T-loop (Threonine 229) and hydrophobic motif (Threonine 389).[2][3][6][8] This effect is dependent on mTORC1.[2][3] Despite this phosphorylation, the kinase remains inactive, as demonstrated by the dramatic reduction in the phosphorylation of its primary downstream target, the S6 ribosomal protein.[8] Therefore, it is crucial to assess S6K1 activity by measuring the phosphorylation of its substrates (e.g., S6 protein) rather than its own phosphorylation state.
Q4: The effects of this compound on glucose metabolism in my cells don't seem to correlate with S6K1 inhibition. Why?
A4: The effects of this compound on glucose metabolism, such as increased glucose uptake in muscle cells and decreased glucose production in liver cells, are not solely dependent on S6K1 inhibition.[4][7] These effects are at least partially attributed to the off-target inhibition of mitochondrial complex I and subsequent AMPK activation.[4][7] In fact, studies have shown that these metabolic effects persist even in S6K1/2 double knockout cells.[7]
Q5: Why are the effects of this compound on cell proliferation and migration so variable across different cell lines?
A5: The cellular consequences of S6K1 inhibition are highly context-dependent and vary based on the specific cell type, its genetic background, and the activity of other signaling pathways. For example, in some breast cancer cell lines, this compound inhibits cell migration, while in others, its primary effect is on proliferation.[9] The off-target effects on AMPK and mitochondrial function can also contribute to this variability.
Troubleshooting Guides
Problem 1: Unexpected or Inconsistent Phosphorylation Patterns
| Symptom | Possible Cause | Recommended Action |
| Increased p-S6K1 (T389/T229) | This compound-induced, mTORC1-dependent phosphorylation. | Assess S6K1 activity by measuring phosphorylation of downstream targets like p-S6 (S235/236, S240/244). |
| Increased p-AMPK (T172) | Off-target inhibition of mitochondrial complex I. | Acknowledge this off-target effect in your data interpretation. Consider using AMPK knockout/knockdown cells or other S6K1 inhibitors to confirm S6K1-specific effects. |
| No change or transient decrease in p-S6 | Cell-line specific resistance or compensatory signaling. The effect of this compound on S6 phosphorylation can be modest or temporary in some cell lines.[10] | Perform a dose-response and time-course experiment to determine the optimal concentration and time point for S6 inhibition in your specific cell line. |
| Increased p-Akt | Inhibition of the S6K1-mediated negative feedback loop to the PI3K/Akt pathway.[4][11] | This is an expected consequence of S6K1 inhibition. Monitor both p-Akt and downstream Akt targets. |
Problem 2: Discrepancies in Cellular Phenotypes
| Symptom | Possible Cause | Recommended Action |
| Effects on glucose metabolism do not align with known S6K1 functions. | The phenotype is likely driven by the off-target inhibition of mitochondrial complex I and subsequent AMPK activation.[4][7] | Use genetic models (S6K1 knockout/knockdown) to confirm the role of S6K1. Consider using other mitochondrial complex I inhibitors (e.g., metformin) as a control. |
| Variable effects on cell growth and proliferation. | Cell-type specific reliance on the S6K1 pathway. Off-target effects may also contribute. | Characterize the baseline activity of the PI3K/Akt/mTOR/S6K1 pathway in your cell line. Compare the effects of this compound with other mTOR or S6K1 inhibitors. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase | Ki (nM) | IC50 (nM) | Selectivity vs. S6K1 |
| S6K1 | 20 | 160 | - |
| S6K2 | - | 65,000 | 400-fold |
| MSK1 | - | 950 | 4-fold |
| RSK1 | - | 4,700 | >20-fold |
| RSK2 | - | 9,200 | >20-fold |
Data compiled from multiple sources.[1][3]
Table 2: Cellular Activity of this compound in Different Assays
| Cell Line | Assay Type | IC50 (µM) |
| BHT-101 | Growth Inhibition | 0.82 |
| UACC-893 | Growth Inhibition | 5.20 |
| A427 | Growth Inhibition | 5.73 |
Data from Selleck Chemicals.[1]
Experimental Protocols
Western Blotting for S6K1 Pathway Activity
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
-
p-S6K1 (T389)
-
Total S6K1
-
p-S6 (S235/236)
-
p-S6 (S240/244)
-
Total S6
-
p-AMPK (T172)
-
Total AMPK
-
Actin or Tubulin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. On- and off-target effects of this compound.
Figure 2. Troubleshooting workflow for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Activates AMPK Independently of p70S6K1 Inhibition | PLOS One [journals.plos.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize PF-4708671 cytotoxicity in experiments
Welcome to the technical support center for PF-4708671. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this S6K1 inhibitor while minimizing potential cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cell-permeable, potent, and highly specific inhibitor of the p70 ribosomal S6 kinase 1 (S6K1).[1][2][3] It functions by preventing the S6K1-mediated phosphorylation of its downstream substrates, such as the ribosomal protein S6.[1][3] This inhibition can impact numerous cellular processes, including protein synthesis, cell growth, and proliferation.[3]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for S6K1, a significant off-target effect has been identified: the inhibition of mitochondrial complex I.[4][5] This action is independent of its S6K1 inhibitory activity and can lead to reduced mitochondrial respiration and an increase in AMP-activated protein kinase (AMPK) activation.[4][5][6] At higher concentrations, it may also weakly inhibit other related kinases like S6K2, MSK1, and RSK1/2.[2]
Q3: At what concentration does this compound typically become cytotoxic?
The cytotoxic concentration of this compound is cell-line dependent. For example, in MDA-231-LUC-Met cells, concentrations of 5 or 10 µM for 24 hours were found to be non-cytotoxic.[7] However, in other cell lines, cytotoxicity has been observed. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions.
Q4: How can I differentiate between on-target S6K1 inhibition effects and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is critical for data interpretation. Here are a few strategies:
-
Use a Rescue Experiment: If the observed phenotype, including cytotoxicity, is due to S6K1 inhibition, expressing a drug-resistant S6K1 mutant should rescue the effect.
-
siRNA/shRNA Knockdown: Compare the effects of this compound with the effects of S6K1 knockdown using siRNA or shRNA. Similar outcomes would suggest an on-target effect.
-
Monitor Off-Target Pathways: Assess the activation of pathways known to be affected by off-target activities of this compound, such as AMPK activation, which is linked to mitochondrial complex I inhibition.[4]
-
Use a Structurally Unrelated S6K1 Inhibitor: If available, confirming your results with a different, structurally unrelated S6K1 inhibitor can help verify that the observed effects are due to S6K1 inhibition and not a specific off-target effect of this compound.
Q5: What are the best practices for preparing and storing this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability. For cell culture experiments, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cell death at effective inhibitor concentrations. | 1. Off-target cytotoxicity: Inhibition of mitochondrial complex I can lead to cell death. 2. High DMSO concentration: The solvent used to dissolve this compound may be toxic to the cells. 3. Suboptimal cell culture conditions: High cell density or nutrient depletion can sensitize cells to the inhibitor. | 1. Perform a dose-response curve: Determine the lowest effective concentration that inhibits S6K1 without causing significant cell death. 2. Reduce treatment duration: A shorter incubation time may be sufficient to observe S6K1 inhibition with less cytotoxicity. 3. Ensure final DMSO concentration is non-toxic (e.g., <0.1%). 4. Optimize cell seeding density to avoid overgrowth during the experiment. |
| Inconsistent or no inhibition of S6 phosphorylation. | 1. Incorrect inhibitor concentration: The concentration used may be too low to effectively inhibit S6K1 in your cell line. 2. Degraded inhibitor: Improper storage may have led to the degradation of this compound. 3. Rapid feedback loop activation: Inhibition of S6K1 can sometimes trigger feedback mechanisms that reactivate upstream pathways. | 1. Titrate the inhibitor concentration: Test a range of concentrations to find the optimal one for your experimental setup. 2. Use a fresh aliquot of the inhibitor. 3. Perform a time-course experiment: Collect lysates at different time points after treatment to identify the optimal window for observing S6 phosphorylation inhibition. |
| Difficulty dissolving this compound in aqueous media. | Poor aqueous solubility: this compound has low solubility in water. | 1. Prepare a high-concentration stock solution in DMSO. 2. For in vivo studies, specific formulations are required. One example is dissolving in 10% DMSO, then diluting in 30% PEG400, 0.5% Tween 80, and 5% propylene glycol. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Ki | Reference |
| S6K1 | Cell-free assay | Kᵢ = 20 nM | [1][2] |
| S6K1 | Cell-free assay | IC₅₀ = 160 nM | [1][2][3] |
| S6K2 | Cell-free assay | IC₅₀ = 65 µM | [2] |
| MSK1 | Cell-free assay | IC₅₀ = 0.95 µM | [2] |
| RSK1 | Cell-free assay | IC₅₀ = 4.7 µM | [2] |
| RSK2 | Cell-free assay | IC₅₀ = 9.2 µM | [2] |
Table 2: Growth Inhibition IC50 of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BHT-101 | Thyroid | 0.82 | [1] |
| UACC-893 | Breast | 5.20 | [1] |
| A427 | Lung | 5.73 | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 for cytotoxicity and select a non-toxic concentration for your experiments.
Protocol 2: Assessing On-Target S6K1 Inhibition and Off-Target AMPK Activation by Western Blot
-
Cell Treatment: Treat cells with the determined optimal non-toxic concentration of this compound for the desired time. Include a vehicle control and a positive control for pathway activation if applicable.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against:
-
Phospho-S6 (Ser235/236) - to assess S6K1 activity.
-
Total S6 - as a loading control for phospho-S6.
-
Phospho-AMPKα (Thr172) - to assess off-target mitochondrial effects.
-
Total AMPKα - as a loading control for phospho-AMPKα.
-
A housekeeping protein (e.g., β-actin or GAPDH) - as a general loading control.
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of S6K1 inhibition and AMPK activation.
Visualizations
Caption: S6K1 signaling pathway and the inhibitory action of this compound.
Caption: Off-target effect of this compound on mitochondrial complex I.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. researchgate.net [researchgate.net]
Optimizing PF-4708671 incubation time for maximal inhibition
Welcome to the technical support center for PF-4708671, a potent and specific inhibitor of p70 ribosomal S6 kinase (S6K1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experiments for maximal and reliable inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable, ATP-competitive inhibitor of the S6K1 isoform of the p70 ribosomal S6 kinase.[1][2][3][4] It specifically prevents the S6K1-mediated phosphorylation of downstream targets, such as the ribosomal protein S6 (S6), which is crucial for processes like protein synthesis, cell growth, and proliferation.[5][6][7]
Q2: What are the key selectivity and potency values for this compound?
A2: this compound exhibits high selectivity for S6K1. The following table summarizes its inhibitory constants:
| Target | Kᵢ (in vitro) | IC₅₀ (in vitro) | Selectivity vs. S6K1 |
| S6K1 | 20 nM | 160 nM | - |
| S6K2 | - | 65 µM | ~400-fold |
| MSK1 | - | 0.95 µM | ~4-fold |
| RSK1 | - | 4.7 µM | >20-fold |
| RSK2 | - | 9.2 µM | >20-fold |
Data compiled from multiple sources.[1][2][8][9][10]
Q3: Are there any known off-target effects of this compound?
A3: Yes. While highly specific for S6K1, studies have shown that at micromolar concentrations (typically in the 3-10 µM range), this compound can inhibit mitochondrial complex I.[11][12] This can lead to the activation of AMP-activated protein kinase (AMPK), an effect that is independent of S6K1 inhibition.[11][12][13] Researchers should be mindful of this when interpreting data, especially at higher concentrations of the inhibitor.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO and ethanol.[3] For stock solutions, it is recommended to dissolve it in fresh DMSO to a concentration of up to 50 mM.[1][3] Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the powder at -20°C for up to 3 years and stock solutions at -80°C for up to 1 year.[1]
Troubleshooting Guide
Issue 1: Suboptimal or No Inhibition of S6 Phosphorylation
-
Possible Cause 1: Inadequate Incubation Time. The kinetics of S6 dephosphorylation can vary between cell types and experimental conditions.
-
Possible Cause 2: Incorrect Inhibitor Concentration. The effective concentration can vary depending on the cell line and its metabolic activity.
-
Possible Cause 3: Feedback Loop Activation. Inhibition of S6K1 can sometimes lead to the activation of upstream signaling pathways, such as the PI3K/Akt pathway, which can counteract the inhibitory effect.[14]
-
Solution: Probe for the phosphorylation of upstream kinases like Akt to assess feedback activation. Consider the timing of your endpoint measurements, as feedback activation may be a later event.
-
-
Possible Cause 4: Poor Cell Permeability in a Specific Cell Line. Although generally cell-permeable, uptake can vary.[1][2][3][4]
-
Solution: While less common, if other factors are ruled out, consider using a permeabilization agent as a positive control to ensure the inhibitor can reach its intracellular target.
-
Issue 2: Unexpected Cellular Phenotypes
-
Possible Cause: Off-Target Effects. As mentioned, this compound can inhibit mitochondrial complex I and activate AMPK at higher concentrations.[11][12]
-
Solution:
-
Titrate to the Lowest Effective Concentration: Determine the minimal concentration that effectively inhibits S6 phosphorylation without inducing the unexpected phenotype.
-
Use a Structurally Unrelated S6K1 Inhibitor: Confirm your findings with another specific S6K1 inhibitor to ensure the observed phenotype is an on-target effect.
-
Monitor AMPK Activation: If you suspect off-target effects, perform a western blot for phosphorylated AMPK (Thr172) and its downstream target ACC (Ser79).[11][12]
-
-
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for S6K1 Inhibition
-
Cell Seeding: Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal S6K1 activity, you can serum-starve the cells for 4-16 hours, depending on the cell line.
-
Stimulation: If your experiment involves growth factor stimulation (e.g., IGF-1), add the stimulus for the appropriate duration before adding the inhibitor.
-
Inhibitor Treatment: Add this compound at a fixed concentration (e.g., 10 µM) for various time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs). Include a vehicle control (DMSO).
-
Cell Lysis: At each time point, wash the cells with ice-old PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform a western blot to analyze the phosphorylation status of S6 ribosomal protein at Ser235/236 and Ser240/244. Also, probe for total S6 as a loading control.
-
Densitometry: Quantify the band intensities to determine the time point of maximal inhibition.
Protocol 2: Dose-Response Experiment for this compound
-
Cell Seeding and Starvation: Follow steps 1 and 2 from Protocol 1.
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 20 µM) for the optimal incubation time determined in Protocol 1. Include a vehicle control.
-
Cell Lysis and Western Blot: Follow steps 5 and 6 from Protocol 1.
-
Data Analysis: Plot the percentage of S6 phosphorylation inhibition against the inhibitor concentration to determine the cellular IC₅₀.
Visualizations
Caption: Simplified S6K1 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for optimizing this compound incubation.
Caption: Troubleshooting logic for suboptimal this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. biorbyt.com [biorbyt.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleck.co.jp [selleck.co.jp]
- 11. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Activates AMPK Independently of p70S6K1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting PF-4708671 Efficacy in Different Cell Types
This technical support center is designed for researchers, scientists, and drug development professionals using PF-4708671. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during experiments, particularly the variable efficacy of the inhibitor across different cell types.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common questions and provide troubleshooting strategies for researchers observing inconsistent results with this compound.
Q1: Why am I seeing different levels of efficacy (e.g., in cell viability, inhibition of S6 phosphorylation) with this compound in different cell lines?
A1: The variable efficacy of this compound across different cell types can be attributed to several factors:
-
Expression Levels and Isoforms of S6K1: The primary target of this compound is the p70 ribosomal S6 kinase 1 (S6K1). Different cell lines can express varying levels of S6K1. Moreover, S6K1 exists in different isoforms, such as the nuclear-localized p85S6K1 and the predominantly cytoplasmic p70S6K1, which arise from alternative translational start sites.[1] Some breast cancer cell lines and tumors have been shown to overproduce shorter isoforms of S6K1.[2][3] The expression profile of these isoforms can differ significantly between cell types (e.g., breast cancer cells vs. normal endometrial cells) and may influence the cellular response to inhibition.[3]
-
Off-Target Effects: this compound has a known off-target effect: the inhibition of mitochondrial complex I.[4] This can lead to a decrease in mitochondrial respiration and an increase in AMPK activation.[5] The reliance of a particular cell type on mitochondrial respiration for its energy needs can therefore dramatically influence its sensitivity to this compound. For example, cells that are highly dependent on oxidative phosphorylation may exhibit a more pronounced response due to this off-target effect, independent of their S6K1 activity.
-
Cellular Context and Signaling Network: The mTOR/S6K1 signaling pathway is a central hub that integrates a multitude of cellular signals.[1][6] The specific wiring of signaling pathways in a given cell type can influence the outcome of S6K1 inhibition. For instance, some cell lines may have constitutively active upstream pathways (e.g., PI3K/Akt) or may activate compensatory signaling loops upon S6K1 inhibition, thus mitigating the effects of the inhibitor.[7]
-
Acquired Resistance: Prolonged exposure to kinase inhibitors can lead to the development of resistance mechanisms in cancer cells. These can include alterations in drug efflux pumps (like ABCC1), or changes in the expression levels of the target protein.[8]
Troubleshooting Steps:
-
Characterize S6K1 Expression: Perform Western blot analysis to determine the expression levels of total S6K1 and its different isoforms (p85 and p70) in your panel of cell lines.
-
Assess Off-Target Effects: Measure mitochondrial respiration (e.g., using a Seahorse XF Analyzer) in your cell lines in the presence and absence of this compound to determine their sensitivity to its effects on mitochondrial function.[4]
-
Profile Key Signaling Pathways: Analyze the activation status (i.e., phosphorylation levels) of key proteins in related signaling pathways, such as Akt and ERK, to identify any potential compensatory mechanisms.
-
Perform Dose-Response Curves: Generate IC50 curves for cell viability for each cell line to quantitatively assess their sensitivity to this compound.
Q2: I am not observing the expected decrease in the phosphorylation of ribosomal protein S6 (S6) after treating my cells with this compound. What could be the reason?
A2: This is a common issue that can arise from several experimental factors:
-
Suboptimal Inhibitor Concentration: The IC50 of this compound can vary significantly between cell-free assays and different cell lines. While the cell-free IC50 is around 160 nM, the effective concentration in cellular assays is typically in the micromolar range.[9][10]
-
Incorrect Timing of Treatment and Analysis: The inhibition of S6 phosphorylation is a dynamic process. The optimal time point to observe maximal inhibition may vary between cell lines.
-
Issues with Western Blotting Technique: The detection of phosphorylated proteins requires specific precautions to prevent dephosphorylation during sample preparation and to ensure optimal antibody performance.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: Perform a dose-response experiment, treating your cells with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for inhibiting S6 phosphorylation in your specific cell line.
-
Perform a Time-Course Experiment: Treat your cells with the optimized concentration of this compound and harvest cell lysates at different time points (e.g., 1, 3, 6, 12, and 24 hours) to identify the time of maximal inhibition.
-
Refine Your Western Blot Protocol:
-
Ensure the use of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target proteins.
-
Use BSA (Bovine Serum Albumin) instead of milk as a blocking agent, as milk contains phosphoproteins that can increase background noise.
-
Optimize the dilutions of your primary and secondary antibodies. It is recommended to normalize the phospho-S6 signal to the total S6 protein level.[11]
-
Q3: My cell viability results with this compound are not consistent between experiments. What are the potential causes and solutions?
A3: Inconsistent cell viability results can stem from variability in experimental execution and the inherent properties of the assay.
-
Inconsistent Cell Seeding Density: The initial number of cells seeded can significantly impact the final readout of a viability assay.
-
Variability in Drug Preparation: The solubility and stability of this compound in your culture medium can affect its potency.
-
Assay-Specific Artifacts: The chosen viability assay (e.g., MTT, MTS, XTT) relies on cellular metabolic activity. As this compound can affect mitochondrial respiration, this can directly influence the assay readout in a way that may not solely reflect cell death.[4]
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well for every experiment. Perform a cell count and viability assessment (e.g., using trypan blue) before seeding.
-
Prepare Fresh Drug Solutions: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).
-
Consider an Alternative Viability Assay: If you suspect the off-target mitochondrial effect is confounding your results, consider using a viability assay that measures a different parameter, such as cell membrane integrity (e.g., a cytotoxicity assay that measures LDH release) or ATP content.
-
Include Proper Controls: Always include vehicle-only (DMSO) controls and untreated controls in your experimental setup.
Data Presentation
Table 1: In Vitro and Cellular IC50 Values for this compound
| Assay Type/Cell Line | IC50 (µM) | Notes |
| Cell-Free Assay | 0.160 | [9][10] |
| BHT-101 (Thyroid Carcinoma) | 0.820 | Growth Inhibition Assay |
| UACC-893 (Breast Carcinoma) | 5.199 | Growth Inhibition Assay |
| A427 (Lung Carcinoma) | 5.726 | Growth Inhibition Assay |
| H460 (NSCLC) | >10 (at 24h) | Cell Proliferation (CCK-8)[12] |
| A549 (NSCLC) | ~3 (at 24h) | Cell Proliferation (CCK-8)[12] |
| SK-MES-1 (NSCLC) | ~0.1 (at 24h) | Cell Proliferation (CCK-8)[12] |
| 451Lu (Melanoma) | >10 | No significant decrease in S6 phosphorylation or cell viability.[9] |
| 451Lu-MR (Melanoma, resistant) | >10 | No significant decrease in S6 phosphorylation or cell viability.[9] |
| HCT116 (Colon Carcinoma) | ~10 | Used in combination studies. |
| MCF-7 (Breast Carcinoma) | Not specified | Inhibition of S6K1 enhances glucose deprivation-induced cell death.[13] |
| MDA-MB-231 (Breast Carcinoma) | 5-10 | Inhibits cell migration.[6] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-S6K1 (Thr389) and Phospho-S6 (Ser235/236)
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
1. Cell Lysis: a. After treatment with this compound, wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape adherent cells and collect the lysate. For suspension cells, pellet and resuspend in lysis buffer. d. Sonicate the lysate briefly to shear DNA and reduce viscosity. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer: a. Denature protein samples by boiling in Laemmli sample buffer. b. Load equal amounts of protein per lane on an SDS-polyacrylamide gel. c. Run the gel until adequate separation of proteins is achieved. d. Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-S6K1 (Thr389) or phospho-S6 (Ser235/236) diluted in 5% BSA/TBST overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
4. Detection: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Visualize the protein bands using a chemiluminescence imaging system. c. For normalization, strip the membrane and re-probe with an antibody against total S6K1 or total S6, or a housekeeping protein like β-actin. It is best practice to normalize phosphoprotein levels to the total protein levels.[11]
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing cell viability.
1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment: a. Prepare serial dilutions of this compound from a DMSO stock. b. Remove the culture medium and add fresh medium containing the desired concentrations of this compound. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%). c. Include vehicle-only (DMSO) and untreated controls. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[3][14][15][16] c. During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]
4. Solubilization and Measurement: a. After the incubation, carefully remove the medium. b. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14] c. Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes. d. Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
5. Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other readings. b. Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. c. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Caption: The mTOR/S6K1 signaling pathway and the inhibitory action of this compound.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. S6K1 alternative splicing modulates its oncogenic activity and regulates mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijbs.com [ijbs.com]
- 11. researchgate.net [researchgate.net]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Inhibition of S6K1 enhances glucose deprivation-induced cell death via downregulation of anti-apoptotic proteins in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression Profile of Sphingosine Kinase 1 Isoforms in Human Cancer Tissues and Cells: Importance and Clinical Relevance of the Neglected 1b-Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. S6K1 is a Targetable Vulnerability in Tumors Exhibiting Plasticity and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of PF-4708671
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the S6K1 inhibitor, PF-4708671. The focus is on addressing the key challenge of its limited penetration across the blood-brain barrier (BBB).
I. Troubleshooting Guides
This section offers guidance on common issues encountered during the assessment of this compound's BBB penetration.
Inconsistent or Low Permeability in In Vitro BBB Models (PAMPA, Caco-2)
Problem: You are observing highly variable or consistently low apparent permeability (Papp) values for this compound in your in vitro BBB assays.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Compound Solubility Issues | This compound is poorly soluble in water[1]. Ensure complete solubilization in your donor buffer. Prepare a concentrated stock in DMSO (e.g., 30-50 mg/mL) and then dilute into the assay buffer, ensuring the final DMSO concentration is low and consistent across experiments (typically <1%). | Consistent and reliable measurement of permeability without compound precipitation. |
| Assay System Integrity | For Caco-2 assays, verify monolayer integrity by measuring transepithelial electrical resistance (TEER) and Lucifer yellow permeability. For PAMPA, ensure the artificial membrane is properly coated and intact. | TEER values should be stable and within the expected range for your Caco-2 cells. Lucifer yellow permeability should be low, indicating tight junctions. |
| Incorrect pH of Buffers | The ionization state of this compound can affect its permeability. Ensure the pH of your donor and acceptor buffers is physiological (typically pH 7.4) and consistently maintained. | Minimized variability in permeability due to pH-dependent changes in compound properties. |
| Efflux Transporter Activity (Caco-2) | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are expressed in Caco-2 cells and the BBB[2]. | An efflux ratio significantly greater than 2 suggests that P-gp is actively transporting this compound out of the cells, contributing to low apparent permeability in the apical-to-basolateral direction. |
Experimental Protocol: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput method to predict passive, transcellular permeability across the BBB.[1][3]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Porcine brain lipid (PBL) or a commercial BBB lipid solution
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Control compounds (high and low permeability)
-
Plate shaker, plate reader (UV-Vis or fluorescence) or LC-MS/MS
Procedure:
-
Prepare the Artificial Membrane: Dissolve 20 mg of porcine polar brain lipid in 1 mL of dodecane.[4] Carefully apply 5 µL of this lipid solution to the filter of each well in the donor plate.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Plate: Dissolve this compound and control compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (e.g., 50 µM), ensuring the final DMSO concentration is low (e.g., 0.5%). Add 150 µL of the compound solution to each well of the donor plate.
-
Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient.
Workflow for PAMPA-BBB Assay
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Low or Undetectable Brain Concentrations in In Vivo Studies
Problem: Following systemic administration of this compound to rodents, you are unable to detect or quantify the compound in brain tissue or cerebrospinal fluid (CSF).
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Rapid Peripheral Metabolism | Determine the plasma pharmacokinetics of this compound. A short plasma half-life may prevent sufficient concentrations from reaching the BBB. | Understanding the systemic exposure of this compound to correlate with brain concentrations. |
| High Plasma Protein Binding | Measure the fraction of this compound bound to plasma proteins. Only the unbound fraction is available to cross the BBB. | A high degree of plasma protein binding will result in a low unbound plasma concentration, limiting brain penetration. |
| Active Efflux at the BBB | The brain-to-plasma concentration ratio (Kp) can be influenced by efflux transporters. The unbound brain-to-unbound plasma concentration ratio (Kp,uu) is a more accurate measure of active transport processes. | A Kp,uu value significantly less than 1 strongly suggests active efflux of this compound from the brain. |
| Insufficient Analytical Sensitivity | Optimize your analytical method (e.g., LC-MS/MS) for the quantification of this compound in brain homogenate and plasma to achieve a lower limit of quantification (LLOQ). | An analytical method with sufficient sensitivity to detect low concentrations of this compound in brain tissue. |
Experimental Protocol: In Vivo Rodent Brain Microdialysis
This technique allows for the continuous sampling of the unbound drug concentration in the brain extracellular fluid (ECF) of a freely moving animal.[5][6]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with a molecular weight cut-off appropriate for this compound, MW: 390.41 g/mol [7])
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthesia
-
Surgical instruments
-
LC-MS/MS for analysis
Procedure:
-
Surgical Implantation: Anesthetize the rodent and place it in a stereotaxic frame. Surgically implant a guide cannula into the desired brain region (e.g., striatum or hippocampus).
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).[8] Allow the system to equilibrate for 1-2 hours before sample collection.
-
Drug Administration: Administer this compound via the desired route (e.g., intravenous or intraperitoneal).
-
Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector.
-
Blood Sampling: Collect blood samples at corresponding time points to determine plasma concentrations.
-
Analysis: Analyze the concentration of this compound in the dialysate and plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the unbound brain concentration by correcting for in vivo probe recovery. Determine the brain-to-plasma concentration ratio.
Workflow for In Vivo Microdialysis
Caption: Experimental workflow for in vivo microdialysis in rodents.
II. Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that may limit its BBB penetration?
A1: this compound has a molecular weight of 390.41 g/mol and is a solid at room temperature.[7][8] It is poorly soluble in water but soluble in DMSO and ethanol.[1][8] While its molecular weight is within the range generally considered favorable for BBB penetration, its other properties, such as polar surface area and hydrogen bonding capacity, may contribute to its limited ability to cross the BBB.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 390.41 g/mol | [7][8] |
| Formula | C₁₉H₂₁F₃N₆ | [7][8] |
| Appearance | Off-white solid | [7] |
| Solubility | DMSO: ~30-50 mg/mL, Ethanol: ~8-50 mg/mL, Water: Insoluble | [1][7][8] |
Q2: What is the mechanism of action of this compound, and how does it relate to its therapeutic potential for CNS disorders?
A2: this compound is a potent and selective inhibitor of the p70 ribosomal S6 kinase 1 (S6K1).[1][4][5][9] S6K1 is a key downstream effector of the mTOR signaling pathway, which is involved in cell growth, proliferation, and protein synthesis.[4][5] Dysregulation of the mTOR/S6K1 pathway has been implicated in various neurological disorders, including neurodegenerative diseases and brain tumors. Therefore, inhibiting S6K1 in the CNS is a potential therapeutic strategy.[2]
Signaling Pathway of this compound
Caption: Simplified signaling pathway showing the inhibitory action of this compound on S6K1.
Q3: Are there any reports of this compound affecting BBB integrity?
A3: Yes, interestingly, one study found that in a rat model of cerebral ischemia-reperfusion, administration of this compound decreased the disruption of the BBB.[10][11][12] The inhibitor was associated with a smaller infarct size and reduced permeability of the BBB to tracer molecules.[10][12] This suggests that in certain pathological conditions, S6K1 inhibition might have a protective effect on the BBB.
Q4: What are some general strategies to improve the BBB penetration of this compound?
A4: Several strategies can be explored to enhance the delivery of this compound to the brain:
-
Chemical Modification (Prodrug Approach): The structure of this compound could be modified to create a more lipophilic prodrug that can cross the BBB and then be converted to the active compound within the brain.[11][13]
-
Nanoparticle-based Delivery Systems: Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can facilitate its transport across the BBB.[14][15] These nanoparticles can be further functionalized with ligands that target receptors on the BBB for enhanced uptake.
-
Inhibition of Efflux Transporters: If this compound is confirmed to be a substrate of efflux pumps like P-gp, co-administration with a P-gp inhibitor could increase its brain concentration.[16] However, this approach needs careful consideration due to the potential for drug-drug interactions and disruption of the protective function of the BBB.[2][16]
Logical Relationship of Strategies to Improve BBB Penetration
Caption: Strategies to enhance the blood-brain barrier penetration of this compound.
Q5: Is there a more brain-penetrant alternative to this compound?
A5: Yes, a compound named FS-115 has been reported as a more brain-penetrant S6K1 inhibitor.[17] While not as widely commercially available as this compound, it may be a valuable tool for studies requiring higher CNS exposure.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Inhibition of p70 ribosomal S6 kinase 1 (S6K1) by this compound decreased infarct size in early cerebral ischemia-reperfusion with decreased BBB permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticles for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. alzdiscovery.org [alzdiscovery.org]
Validation & Comparative
Validating S6K1 Inhibition: A Comparative Guide to PF-4708671 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-4708671, a widely used p70 ribosomal S6 kinase 1 (S6K1) inhibitor, with other commercially available alternatives. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool compound for their studies of the mTOR/S6K1 signaling pathway.
Performance Comparison of S6K1 and mTOR Inhibitors
The following tables summarize key quantitative data for this compound and selected alternative S6K1 and mTOR inhibitors. This data is crucial for comparing the potency and selectivity of these compounds.
Table 1: In Vitro Potency of S6K1 and mTOR Inhibitors
| Compound | Target(s) | Type | Ki (nM) | IC50 (nM) |
| This compound | S6K1 | ATP-competitive | 20[1][2] | 160[1][2] |
| LY2584702 | S6K1 | ATP-competitive | - | 2-4[3][4] |
| FS-115 | S6K1 | Not Specified | - | - |
| Rapamycin | mTORC1 | Allosteric | - | ~0.1 (in HEK293 cells) |
| Torin 1 | mTORC1/mTORC2 | ATP-competitive | - | 2-10 |
Table 2: Kinase Selectivity Profile of this compound and LY2584702
| Kinase | This compound IC50 (nM) | LY2584702 IC50 (nM) |
| S6K1 | 160 [1] | 2-4 [3][4] |
| S6K2 | >65,000 (400-fold less potent than for S6K1)[1] | - |
| MSK1 | - | 58-176 (some activity at high concentrations)[4] |
| RSK1 | 4,700 (>20-fold less potent than for S6K1)[1] | 58-176 (some activity at high concentrations)[4] |
| RSK2 | 9,200 (>20-fold less potent than for S6K1)[1] | 58-176 (some activity at high concentrations)[4] |
| Akt1, Akt2, PKA, PKCα, PKCϵ, PRK2, ROCK2, SGK1 | Not significantly inhibited[1] | Selective over a panel of 83 other kinases |
Signaling Pathways and Inhibitor Targets
The following diagram illustrates the mTOR/S6K1 signaling pathway and the points of intervention for the discussed inhibitors.
References
A Head-to-Head Battle in mTOR Pathway Inhibition: PF-4708671 vs. Rapamycin
For researchers, scientists, and drug development professionals, understanding the nuances of mTOR pathway inhibition is critical for advancing therapeutic strategies in areas such as cancer, neurodegenerative diseases, and metabolic disorders. This guide provides an objective comparison of two key inhibitors, PF-4708671 and rapamycin, supported by experimental data to delineate their distinct mechanisms and effects on the mTOR signaling cascade.
The mechanistic target of rapamycin (mTOR) is a central kinase that orchestrates cell growth, proliferation, and metabolism. It functions within two distinct complexes, mTORC1 and mTORC2. This guide focuses on the comparative efficacy and molecular impact of this compound, a selective S6K1 inhibitor, and rapamycin, a well-established allosteric inhibitor of mTORC1.
Mechanism of Action: A Tale of Two Targets
Rapamycin, in complex with the intracellular receptor FKBP12, directly binds to the FRB domain of mTOR, leading to the allosteric inhibition of mTORC1. This action prevents the phosphorylation of its downstream targets. In contrast, this compound acts further down the pathway, specifically inhibiting p70 ribosomal S6 kinase 1 (S6K1), one of the primary effectors of mTORC1 signaling. This difference in their direct targets leads to distinct downstream signaling consequences.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory concentrations for this compound and rapamycin against their respective targets.
| Inhibitor | Direct Target | Ki | IC50 | Cell-Based Potency |
| This compound | S6K1 | 20 nM | 160 nM | Effective at 20 µM in HEK293T cells |
| Rapamycin | mTOR (in mTORC1) | Not applicable | ~0.1 nM in HEK293 cells | Effective at 100 nM in HEK293T cells |
Comparative Effects on Downstream Signaling
Experimental data from western blot analyses reveal the differential impact of these two inhibitors on key downstream components of the mTOR pathway.
Phosphorylation of S6
Studies in hippocampal slices from mice demonstrate that both rapamycin and this compound effectively reduce the phosphorylation of ribosomal protein S6 (S6), a direct substrate of S6K1. This indicates that both compounds successfully block this specific branch of mTORC1 signaling.
| Treatment | Relative p-S6 (Ser235/236) Level | Relative p-S6 (Ser240/244) Level |
| Vehicle | 100% | 100% |
| Rapamycin | Significantly Reduced | Significantly Reduced |
| This compound | Significantly Reduced | Significantly Reduced |
Note: Data is qualitative based on representative western blots. For full quantitative analysis, refer to the cited literature.
Phosphorylation of 4E-BP1 and Akt
The differential effects of this compound and rapamycin become more apparent when examining other mTORC1 substrates and feedback loops. Rapamycin's inhibition of mTORC1 can lead to a feedback activation of Akt (also known as PKB) via the inhibition of an S6K1-mediated negative feedback loop to IRS-1. As this compound directly inhibits S6K1, it can also disrupt this feedback loop. The effect on 4E-BP1, another direct target of mTORC1, can also differ. Rapamycin is known to be a partial inhibitor of 4E-BP1 phosphorylation in many cell types.
| Downstream Target | Expected Effect of Rapamycin | Expected Effect of this compound |
| p-S6 | Strong Inhibition | Strong Inhibition |
| p-4E-BP1 | Partial/Context-Dependent Inhibition | No Direct Inhibition (Upstream) |
| p-Akt (Ser473) | Potential Increase (Feedback) | Potential Increase (Feedback) |
Signaling Pathway and Experimental Workflow
To visualize the points of intervention and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Caption: mTORC1 signaling pathway showing the points of inhibition for rapamycin and this compound.
Caption: Experimental workflow for comparing mTOR pathway inhibitors using western blotting.
Experimental Protocols
Western Blot Analysis of mTOR Pathway Inhibition
This protocol provides a generalized method for comparing the effects of this compound and rapamycin on the mTOR signaling pathway in cultured cells.
1. Cell Culture and Treatment:
-
Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Serum starve the cells for 4-6 hours prior to treatment.
-
Treat cells with either this compound (e.g., 20 µM), rapamycin (e.g., 100 nM), or vehicle control (DMSO) for the desired time (e.g., 1-2 hours).
2. Cell Lysis:
-
Place the culture dish on ice and wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-20% gradient SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-S6 (Ser240/244), S6, p-4E-BP1 (Thr37/46), 4E-BP1, p-Akt (Ser473), Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Conclusion
This compound and rapamycin are both potent inhibitors of the mTOR pathway, but their distinct mechanisms of action result in different downstream signaling profiles. Rapamycin offers broad inhibition of mTORC1, while this compound provides a more targeted inhibition of the S6K1 branch. The choice of inhibitor will depend on the specific research question and the desired signaling outcome. For complete mTORC1 inhibition, rapamycin is the established tool. However, to specifically dissect the role of S6K1 or to avoid some of the feedback mechanisms associated with direct mTORC1 inhibition, this compound is a valuable and more specific alternative. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their experimental designs.
A Head-to-Head Comparison of PF-4708671 and LY2584702 as S6K1 Inhibitors
In the landscape of targeted therapeutics, the serine/threonine kinase p70S6K1 (S6K1) has emerged as a critical node in the PI3K/Akt/mTOR signaling pathway, playing a pivotal role in cell growth, proliferation, and survival.[1] Its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders, making it an attractive target for drug development. This guide provides a comprehensive comparison of two prominent S6K1 inhibitors, PF-4708671 and LY2584702, for researchers, scientists, and drug development professionals.
Introduction to the Inhibitors
This compound is a cell-permeable, potent, and highly specific inhibitor of the S6K1 isoform.[2] It was one of the first specific S6K1 inhibitors to be described and has been widely used as a tool compound to dissect the cellular functions of S6K1.[1][2]
LY2584702 is another potent and selective, ATP-competitive inhibitor of p70 S6 kinase.[3] It has been evaluated in clinical trials for the treatment of advanced solid tumors.[4]
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and LY2584702, providing a direct comparison of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity against S6K1
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Conditions |
| This compound | S6K1 | 160 | 20 | Cell-free assay |
| LY2584702 | p70S6K | 4 | Not Reported | Cell-free, ATP-competitive assay |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Kinase Selectivity Profile
| Compound | Target Kinase | IC50 (nM) | Fold Selectivity vs. S6K1 |
| This compound | S6K1 | 160 | 1 |
| S6K2 | 65,000 | >400 | |
| MSK1 | 950 | ~6 | |
| RSK1 | 4,700 | ~29 | |
| RSK2 | 9,200 | ~58 | |
| LY2584702 | p70S6K | 4 | 1 |
| MSK2 | 58-176 | ~15-44 | |
| RSK | 58-176 | ~15-44 |
Data compiled from multiple sources. Fold selectivity is calculated based on the respective IC50 values.
Table 3: Cellular Activity
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | HCT116 | Inhibition of S6 protein phosphorylation | Not explicitly stated, but effective at 10 µM |
| LY2584702 | HCT116 | Inhibition of S6 ribosomal protein (pS6) phosphorylation | 0.1 - 0.24 |
S6K1 Signaling Pathway
The diagram below illustrates the central role of S6K1 in the mTOR signaling pathway, a key regulator of cellular growth and metabolism.
References
A Researcher's Guide to Utilizing PF-4708671 in Kinase Assays: A Comparative Analysis for Use as a Negative Control
For researchers, scientists, and drug development professionals, the careful selection of controls is paramount to the integrity of experimental data. This guide provides a comprehensive comparison of PF-4708671, a well-characterized S6K1 inhibitor, for its potential use as a negative control in kinase assays. We will explore its known on-target and off-target effects, compare it to a bonafide negative control compound, and provide detailed experimental protocols for its evaluation.
This compound is a potent and selective inhibitor of the p70 ribosomal S6 kinase 1 (S6K1), a key downstream effector of the mTOR signaling pathway.[1][2][3] While its specificity makes it an excellent tool for studying S6K1-mediated cellular processes, its significant off-target effects complicate its use as a straightforward negative control. This guide will objectively present the data to help researchers make informed decisions.
On-Target vs. Off-Target Activity: A Quantitative Comparison
A critical aspect of a negative control is its inactivity towards the target of interest and a lack of confounding biological effects. The following tables summarize the known activities of this compound and compare them to SB-202474, an inactive analog of the p38 MAPK inhibitor SB-203580, often used as a negative control in kinase signaling studies.
Table 1: On-Target and Key Kinase Selectivity
| Compound | Primary Target | IC₅₀ / Kᵢ | Selectivity Profile |
| This compound | S6K1 | 160 nM (IC₅₀) / 20 nM (Kᵢ)[1][2] | Highly selective for S6K1 over S6K2 (>400-fold), RSK1/2 (>20-fold), and MSK1 (4-fold).[1][2] |
| SB-202474 | (Intended as inactive) | >100 µM for p38α | Structurally similar to the p38 inhibitor SB-203580 but lacks significant inhibitory activity. |
Table 2: Comparison of Off-Target Effects
| Off-Target Effect | This compound | SB-202474 |
| Mitochondrial Respiration | Inhibits mitochondrial complex I with an IC₅₀ of ~5 µM, leading to decreased oxygen consumption.[4][5] | No significant reported effects on mitochondrial respiration. |
| AMPK Activation | Induces phosphorylation and activation of AMPK (Thr172), an effect independent of S6K1 inhibition and likely secondary to mitochondrial complex I inhibition.[4][6][7][8] | No significant reported effects on AMPK activation. |
Signaling Pathways and Experimental Design
The decision to use this compound as a negative control must consider its known impact on cellular signaling pathways beyond S6K1 inhibition.
Caption: Signaling pathway showing this compound's on-target inhibition of S6K1 and its off-target effects.
When designing experiments, it is crucial to include appropriate controls to dissect the on-target versus off-target effects of this compound.
Caption: Recommended experimental workflow for evaluating this compound as a negative control.
Experimental Protocols
To aid in the evaluation of this compound, detailed protocols for key experiments are provided below.
In Vitro S6K1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is designed to measure the direct inhibitory effect of a compound on S6K1 activity.
-
Materials:
-
Recombinant human S6K1 enzyme
-
S6K1 substrate peptide (e.g., a peptide containing the S6 ribosomal protein phosphorylation site)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (this compound, SB-202474) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radiolabeling) or luminometer (for ADP-Glo™)
-
-
Procedure:
-
Prepare serial dilutions of this compound and SB-202474 in kinase reaction buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 10 µL of the diluted compounds or vehicle (DMSO) to the respective wells.
-
Add 20 µL of a solution containing the S6K1 enzyme and substrate peptide in kinase reaction buffer to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of kinase reaction buffer containing ATP (and [γ-³²P]ATP if applicable). A final ATP concentration at or near the Km for S6K1 is recommended.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction according to the chosen detection method (e.g., adding phosphoric acid for the radiolabeling method or the ADP-Glo™ reagent).
-
Quantify the kinase activity. For the radiolabeling method, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure luminescence.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values.
-
Cell-Based S6K1 Activity Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit S6K1 signaling in a cellular context by measuring the phosphorylation of its downstream target, ribosomal protein S6 (S6).
-
Materials:
-
Cell line of interest (e.g., HEK293, MCF7)
-
Complete cell culture medium
-
Serum-free medium
-
Stimulant (e.g., insulin, serum)
-
Test compounds (this compound, SB-202474) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
SDS-PAGE gels and Western blotting equipment
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound, SB-202474, or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor like insulin (e.g., 100 nM for 30 minutes) or serum (e.g., 20% for 30 minutes) to activate the S6K1 pathway.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.
-
Probe the membranes with primary antibodies against phospho-S6 (Ser235/236), total S6, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an ECL detection system.
-
Quantify the band intensities and normalize the phospho-S6 signal to the total S6 and loading control signals.
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol measures the oxygen consumption rate (OCR) to assess the impact of the compounds on mitochondrial function.
-
Materials:
-
Seahorse XF Analyzer (Agilent)
-
Seahorse XF cell culture microplates
-
Seahorse XF assay medium
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Test compounds (this compound, SB-202474)
-
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator for 1 hour.
-
Prepare the Seahorse XF sensor cartridge with the mitochondrial stress test compounds and the test compounds (this compound and SB-202474) at the desired concentrations.
-
Load the cartridge into the Seahorse XF Analyzer and perform the calibration.
-
Place the cell plate in the analyzer and initiate the assay.
-
Measure the basal OCR, followed by sequential injections of the test compound, oligomycin, FCCP, and rotenone/antimycin A.
-
Analyze the data to determine the effect of the compounds on basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
AMPK Activation Assay (Western Blot)
This protocol is similar to the cell-based S6K1 assay but focuses on detecting the activation of AMPK.
-
Materials:
-
Same as for the cell-based S6K1 activity assay, but with the following primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα.
-
-
Procedure:
-
Follow steps 1-7 of the cell-based S6K1 activity assay protocol.
-
Probe the membranes with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, and a loading control.
-
Follow steps 9-10 of the S6K1 assay protocol to visualize and quantify the results.
-
Conclusion and Recommendations
The data presented in this guide demonstrate that while this compound is a potent and selective inhibitor of S6K1, its utility as a negative control is significantly compromised by its off-target effects, namely the inhibition of mitochondrial complex I and the subsequent activation of AMPK.[4][5][8] These effects can confound the interpretation of experimental results, particularly in studies related to cell metabolism, energy sensing, and stress responses.
For experiments where the mTOR/S6K1 pathway is the primary focus and metabolic readouts are not being measured, this compound might be used with caution, provided that its limitations are acknowledged. However, for most applications, and especially when investigating cellular processes that could be influenced by mitochondrial function or AMPK signaling, This compound is not recommended as a negative control.
Instead, researchers should consider using a truly inactive compound, such as SB-202474, which is structurally related to a known kinase inhibitor but lacks its on-target activity and does not have the same reported off-target liabilities. The inclusion of such a control will provide a more accurate baseline for assessing the effects of the experimental intervention, thereby strengthening the validity of the research findings. Ultimately, the choice of a negative control should be guided by a thorough understanding of its pharmacological profile to ensure the generation of robust and interpretable data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Activates AMPK Independently of p70S6K1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound activates AMPK independently of p70S6K1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming PF-4708671 Activity: A Comparative Guide to Using Phospho-S6 Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-4708671, a selective inhibitor of p70 ribosomal S6 kinase 1 (S6K1), with other inhibitors and details the use of phospho-S6 antibodies to experimentally validate its activity. The mTOR/S6K1 signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, making S6K1 a key target in drug discovery, particularly in oncology and metabolic diseases. Confirmation of on-target activity of inhibitors like this compound is crucial, and monitoring the phosphorylation status of the downstream substrate, ribosomal protein S6 (S6), serves as a reliable biomarker for S6K1 activity.
Mechanism of Action: The mTOR/S6K1/S6 Signaling Pathway
The mTORC1 complex, a central regulator of cell growth, phosphorylates and activates S6K1. Activated S6K1, in turn, phosphorylates several substrates, most notably the S6 ribosomal protein at multiple serine residues (Ser235, Ser236, Ser240, and Ser244). This phosphorylation event is a key step in the initiation of protein synthesis. This compound is a cell-permeable, ATP-competitive inhibitor that specifically targets S6K1, thereby preventing the phosphorylation of S6.[1][2] The activity of this compound can, therefore, be effectively monitored by measuring the levels of phosphorylated S6 (phospho-S6) using specific antibodies.
References
Validating PF-4708671 Efficacy: A Comparative Guide to Genetic Knockdown of S6K1
For researchers, scientists, and drug development professionals, establishing the specificity of a pharmacological inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of the effects of the S6K1 inhibitor, PF-4708671, with the genetic knockdown of S6K1, offering supporting experimental data and detailed protocols to aid in the validation process.
This guide will delve into the nuances of both chemical and genetic inhibition of S6K1, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and workflows. The objective is to provide a clear framework for researchers to critically evaluate the on-target effects of this compound and distinguish them from potential off-target activities.
Unveiling the Target: S6K1 and its Inhibitor, this compound
Ribosomal protein S6 kinase 1 (S6K1) is a crucial downstream effector of the mTOR signaling pathway, playing a pivotal role in regulating cell growth, proliferation, and metabolism.[1][2][3] Its dysregulation is implicated in various diseases, including cancer, diabetes, and obesity, making it an attractive therapeutic target.[1][4]
This compound is a potent and selective, cell-permeable inhibitor of S6K1.[5][6][7] It acts by preventing the S6K1-mediated phosphorylation of its substrates, most notably the ribosomal protein S6 (S6).[5][8] While recognized for its high specificity for S6K1 over other related kinases, recent studies have highlighted potential off-target effects, including the inhibition of mitochondrial complex I.[9][10][11] This underscores the importance of validating its effects through orthogonal approaches like genetic knockdown.
Head-to-Head Comparison: this compound vs. S6K1 Knockdown
To ascertain that the biological effects observed with this compound are indeed a consequence of S6K1 inhibition, a direct comparison with genetic knockdown (e.g., using siRNA or shRNA) is essential. This approach allows for the differentiation between on-target and potential off-target effects of the small molecule inhibitor.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the efficacy and specificity of this compound with S6K1 genetic knockdown.
| Parameter | This compound | S6K1 Knockdown (siRNA/shRNA) | Reference |
| Mechanism of Action | Pharmacological inhibition of S6K1 kinase activity | Post-transcriptional gene silencing leading to reduced S6K1 protein expression | [5][12][13] |
| Reported IC50/Kᵢ | Kᵢ: 20 nM, IC₅₀: 160 nM (cell-free) | Not Applicable | [5][6] |
| Selectivity | High for S6K1 over S6K2 and other AGC kinases | Highly specific to the S6K1 transcript | [5][14] |
| Key On-Target Effect | Inhibition of S6 phosphorylation | Reduction in total S6K1 protein and subsequent decrease in S6 phosphorylation | [5][15] |
| Known Off-Target Effects | Inhibition of mitochondrial complex I, induction of AMPK activation | Potential for off-target gene silencing depending on siRNA/shRNA sequence | [9][10][11] |
| Experimental Readout | Effect of this compound | Effect of S6K1 Knockdown | Reference |
| Cell Proliferation (e.g., in cancer cells) | Inhibition of cell growth | Inhibition of cell growth | [6][12] |
| Glucose Metabolism | Increased glucose uptake, reduced glucose production | Improved insulin sensitivity | [9][10][16] |
| Neurite Outgrowth | Promotes neurite outgrowth | Promotes neurite outgrowth | [15][17] |
| Apoptosis (in specific contexts) | Can enhance glucose deprivation-induced cell death | Enhances glucose deprivation-induced cell death | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for S6K1 inhibition using this compound and genetic knockdown using siRNA.
Protocol 1: Pharmacological Inhibition of S6K1 with this compound
Objective: To assess the effect of this compound on a specific cellular process.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution typically in DMSO)
-
Vehicle control (DMSO)
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, reagents for proliferation or metabolic assays)
Procedure:
-
Cell Seeding: Plate cells at a density appropriate for the intended assay and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final concentration of the vehicle (DMSO) is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.1%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 2 hours for acute signaling studies, or longer for functional assays like proliferation).[9]
-
Downstream Analysis: Following incubation, harvest the cells and proceed with the planned analysis. For example, lyse the cells for Western blot analysis to assess the phosphorylation status of S6K1 targets like S6.
Protocol 2: Genetic Knockdown of S6K1 using siRNA
Objective: To validate the effects of S6K1 inhibition by reducing its protein expression.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
S6K1-specific siRNA and a non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., lipid-based reagent)
-
Opti-MEM or other serum-free medium
-
Reagents for validation of knockdown (e.g., antibodies for Western blotting, primers for qPCR)
Procedure:
-
Cell Seeding: Plate cells at a suitable density to reach 50-70% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the S6K1 siRNA and the non-targeting control siRNA separately in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for the time recommended by the manufacturer to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh, serum-free, or complete medium (as recommended by the transfection reagent manufacturer).
-
Incubation: Incubate the cells for 24-72 hours to allow for gene silencing. The optimal time will vary depending on the cell type and the stability of the S6K1 protein.[15]
-
Validation of Knockdown: Harvest a subset of the cells to confirm the reduction in S6K1 protein expression by Western blotting or S6K1 mRNA levels by qPCR.[18]
-
Functional Assay: Utilize the remaining cells for the desired functional assay to compare the phenotype with that observed with this compound treatment.
Visualizing the Molecular Landscape
To better understand the mechanisms at play, the following diagrams illustrate the S6K1 signaling pathway and the experimental workflows described.
Caption: The mTOR/S6K1 signaling pathway and the point of inhibition by this compound.
Caption: Workflow for comparing this compound effects with S6K1 genetic knockdown.
Conclusion
The dual approach of pharmacological inhibition with this compound and genetic knockdown of S6K1 provides a robust framework for validating on-target effects and elucidating the specific roles of S6K1 in various biological processes. While this compound is a powerful tool for studying S6K1 function, awareness of its potential off-target effects, such as the inhibition of mitochondrial complex I, is crucial for accurate data interpretation.[9][11] By carefully designing experiments that include both methodologies, researchers can confidently attribute observed phenotypes to the specific inhibition of S6K1, thereby strengthening the foundation for further drug development and basic research. This comparative approach is indispensable for the rigorous validation of pharmacological agents and their therapeutic potential.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | S6 kinase 1 at the central node of cell size and ageing [frontiersin.org]
- 4. preprints.org [preprints.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [PDF] Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor this compound partly contributes to its glucose metabolic effects in muscle and liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of S6K1 enhances glucose deprivation-induced cell death via downregulation of anti-apoptotic proteins in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 14. Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
A Comparative Guide: PF-4708671 and Pan-PI3K/mTOR Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, understanding the nuances of targeted therapies is paramount. This guide provides a detailed comparison of PF-4708671, a highly specific S6K1 inhibitor, with a class of broader-acting agents—the pan-PI3K/mTOR inhibitors. While both modulate the critical PI3K/Akt/mTOR signaling pathway, their distinct mechanisms of action lead to different biological consequences and therapeutic potentials.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. Pan-PI3K/mTOR inhibitors block key upstream nodes of this pathway, whereas this compound targets a specific downstream effector, p70 ribosomal S6 kinase 1 (S6K1).[2][3] This guide will delve into the biochemical potency, cellular activities, and in vivo efficacy of this compound in comparison to established pan-PI3K/mTOR inhibitors, supported by experimental data and detailed protocols.
Biochemical Potency and Selectivity
A critical differentiator between these inhibitors is their target specificity. This compound is a potent and highly selective inhibitor of the S6K1 isoform.[3] In cell-free assays, it exhibits a Ki of 20 nM and an IC50 of 160 nM against S6K1.[2][4] Its selectivity for S6K1 is significantly greater than for the closely related S6K2, as well as other kinases such as MSK1 and RSK1/2.[2] In contrast, pan-PI3K/mTOR inhibitors, such as Dactolisib (BEZ235) and Omipalisib (GSK2126458), are designed to inhibit multiple isoforms of PI3K and mTOR itself.[5][6]
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Selectivity Highlights |
| This compound | S6K1 | 20[2][3] | 160[2][3] | 400-fold greater selectivity for S6K1 than S6K2.[2] |
| S6K2 | - | 65,000[7] | ||
| RSK1 | - | 4,700[7] | ||
| RSK2 | - | 9,200[7] | ||
| MSK1 | - | 950[7] | ||
| Dactolisib (BEZ235) | PI3Kα | - | 4 | Potent dual inhibitor of PI3K and mTOR. |
| PI3Kβ | - | 75 | ||
| PI3Kγ | - | 7 | ||
| PI3Kδ | - | 5 | ||
| mTOR | - | 6 | ||
| Omipalisib (GSK2126458) | PI3Kα | 0.019[6] | 0.04[8] | Highly potent inhibitor of PI3K and mTOR.[8] |
| PI3Kβ | 0.13[6] | - | ||
| PI3Kδ | 0.024[6] | - | ||
| PI3Kγ | 0.06[6] | - | ||
| mTORC1 | 0.18[6] | - | ||
| mTORC2 | 0.3[6] | - |
Cellular Activity: Proliferation and Apoptosis
The differential targeting of the PI3K/Akt/mTOR pathway by this compound and pan-PI3K/mTOR inhibitors translates to distinct cellular outcomes.
This compound has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. For instance, in non-small cell lung cancer (NSCLC) cells, this compound significantly inhibited proliferation and caused cell cycle arrest in the G0-G1 phase.[9] However, its effect on inducing apoptosis appears to be limited in some contexts.[9] In MCF-7 breast cancer cells, this compound was found to enhance glucose deprivation-induced cell death.[10]
Pan-PI3K/mTOR inhibitors generally exhibit broad anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines.[11][12] For example, pan-PI3K inhibitors have demonstrated the ability to suppress the proliferation of T-cell acute lymphoblastic leukemia (T-ALL) cell lines.[11] Dual PI3K/mTOR inhibitors have been shown to induce apoptosis in ovarian cancer cells.[12]
| Inhibitor | Cell Line(s) | Effect on Proliferation | Effect on Apoptosis |
| This compound | NSCLC (A549, SK-MES-1, NCI-H460) | Significant inhibition[9] | Limited effect[9] |
| Breast Cancer (MCF-7) | Enhanced cell death under glucose deprivation[10] | Downregulation of anti-apoptotic proteins[13] | |
| Pan-PI3K Inhibitors (e.g., ZSTK-474) | T-ALL | Significant impairment[14] | Induces caspase-independent apoptosis[11] |
| Dual PI3K/mTOR Inhibitors | Ovarian Cancer | Reduction in cell proliferation[12] | Induction of apoptosis[12] |
In Vivo Efficacy
Preclinical in vivo studies in xenograft models provide valuable insights into the potential therapeutic utility of these inhibitors.
This compound has demonstrated the ability to inhibit tumorigenesis in nude mice.[9] This suggests that targeting the downstream effector S6K1 can be an effective anti-cancer strategy in certain contexts.
Pan-PI3K/mTOR inhibitors have shown significant anti-tumor efficacy in a variety of xenograft models.[15][16] For example, the pan-PI3K inhibitor BKM120 has shown efficacy in mouse xenograft models of multiple subtypes of human breast cancer.[15] The novel pan-PI3K inhibitor WX008 has also demonstrated significant antitumor efficacy in several patient-derived xenograft (PDX) tumor models.[16]
Signaling Pathways and Experimental Workflows
To fully appreciate the comparative effects of these inhibitors, it is essential to visualize their points of intervention within the PI3K/Akt/mTOR signaling cascade and the typical workflows used to assess their activity.
Caption: PI3K/Akt/mTOR signaling pathway and inhibitor targets.
Caption: General experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is adapted from a general method for determining the inhibitory potential of a compound against a target kinase.[17]
-
Reaction Setup: Prepare a 21 µL reaction solution containing 200 ng of the purified recombinant kinase (e.g., S6K1, PI3Kα) and 2 µg of a suitable substrate protein in 1x kinase assay buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate, 0.1% (v/v) 2-mercaptoethanol).
-
Inhibitor Addition: For inhibitor studies, pre-incubate the reaction mixture with varying concentrations of the test compound (e.g., this compound or a pan-PI3K/mTOR inhibitor) for 10 minutes at 30°C.
-
Reaction Initiation: Start the kinase reaction by adding 0.1 mM [γ-32P]-ATP.
-
Incubation: Incubate the reaction at 30°C for 30 minutes with agitation.
-
Reaction Termination: Stop the reaction by adding 7 µL of 4x LDS sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography. Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Cellular Proliferation Assay (MTT/WST-1)
This protocol outlines a common colorimetric method to assess cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the inhibitor (this compound or a pan-PI3K/mTOR inhibitor) for a specified duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add 100 µL of a solubilization solution (e.g., DMSO) to each well and shake for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (for MTT) or between 420-480 nm (for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the inhibitor's effect on proliferation.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.[1][18]
-
Cell Preparation: Culture and treat cells with the inhibitor as for the proliferation assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for assessing the anti-tumor efficacy of an inhibitor in a mouse model.[19][20]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., this compound or a pan-PI3K/mTOR inhibitor) and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Efficacy Evaluation: At the end of the study, compare the tumor growth in the treated groups to the control group to determine the in vivo anti-tumor efficacy of the inhibitor.
Conclusion
The choice between a highly specific inhibitor like this compound and a broad-spectrum pan-PI3K/mTOR inhibitor depends on the specific research question and therapeutic strategy. This compound offers a tool to dissect the specific roles of S6K1 downstream of mTOR, potentially leading to therapies with a more refined mechanism of action and a different side-effect profile. Pan-PI3K/mTOR inhibitors, by targeting the core of the pathway, may offer a more potent and broad anti-cancer activity but could also be associated with greater on-target toxicities. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in their investigation of PI3K/Akt/mTOR pathway-targeted cancer therapies.
References
- 1. scispace.com [scispace.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Autophagy | S6 Kinase | TargetMol [targetmol.com]
- 5. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Omipalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Inhibition of S6K1 enhances glucose deprivation-induced cell death via downregulation of anti-apoptotic proteins in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anti-Proliferative Effect of PI3K/mTOR and ERK Inhibition in Monolayer and Three-Dimensional Ovarian Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. In vitro protein kinase assay [bio-protocol.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of PF-4708671: A Comparative Guide to its Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of PF-4708671, a potent and selective inhibitor of p70 ribosomal S6 kinase 1 (S6K1), against a panel of other kinases. The data presented herein, summarized from biochemical assays, offers a clear perspective on its cross-reactivity, enabling more informed experimental design and interpretation.
This compound is a cell-permeable, ATP-competitive inhibitor of S6K1, a key downstream effector of the mTOR signaling pathway.[1][2] Its specificity is crucial for dissecting the distinct roles of S6K1 in cellular processes such as protein synthesis, cell growth, and metabolism. This guide presents quantitative data on its inhibitory activity, details the experimental methods used for such characterization, and visualizes the relevant signaling pathways.
Comparative Inhibitory Activity of this compound
The selectivity of this compound has been evaluated against its primary target, S6K1, and other closely related kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values, providing a quantitative comparison of its potency and selectivity. Lower values indicate stronger inhibition.
| Kinase Target | IC50 (nM) | Ki (nM) | Fold Selectivity vs. S6K1 (based on IC50) |
| S6K1 | 160[1][3] | 20[1][3] | 1x |
| S6K2 | 56,000 - 65,000[3][4] | - | ~350-406x |
| MSK1 | 950[4] | - | ~6x |
| RSK1 | 4,700[3][4] | - | ~29x |
| RSK2 | 9,200[3][4] | - | ~58x |
Note: IC50 and Ki values can vary slightly between different experimental setups.
The data clearly demonstrates the high selectivity of this compound for S6K1 over the closely related isoform S6K2, with a selectivity of approximately 400-fold.[1] While it shows some activity against other members of the AGC kinase family, such as MSK1, RSK1, and RSK2, the potency is significantly lower than for S6K1.[1][3][4] Furthermore, studies have shown that this compound does not significantly inhibit the activity of a number of other AGC kinases, including Akt1, Akt2, PKA, PKCα, PKCε, PRK2, and ROCK2.[1]
Experimental Protocols
The determination of the inhibitory activity of this compound is typically performed using in vitro biochemical kinase assays. The following is a representative protocol for a radioactive kinase assay, a common method for quantifying kinase inhibition.
Radioactive Kinase Inhibition Assay Protocol
This protocol outlines the general steps to determine the IC50 value of an inhibitor against a specific kinase.
1. Reagents and Materials:
-
Kinase: Purified, active recombinant S6K1 or other kinase of interest.
-
Substrate: A specific peptide or protein substrate for the kinase (e.g., a synthetic peptide derived from a known S6K1 substrate).
-
Inhibitor: this compound dissolved in Dimethyl Sulfoxide (DMSO).
-
ATP: Adenosine triphosphate, including a radiolabeled version (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Assay Buffer: A buffer solution optimized for kinase activity (e.g., containing Tris-HCl, MgCl₂, DTT).
-
Reaction Plates: 96-well or 384-well plates.
-
Filter Mats: Phosphocellulose or similar filter mats to capture the phosphorylated substrate.
-
Scintillation Counter: To measure radioactivity.
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, followed by 10-point, 3-fold serial dilutions. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to minimize solvent effects.
-
Assay Plate Setup: Add a small volume of each inhibitor dilution to the wells of the reaction plate. Include control wells for 100% kinase activity (DMSO only) and 0% activity (no kinase).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its substrate in the assay buffer.
-
Pre-incubation: Add the kinase/substrate mixture to each well containing the inhibitor. Allow the plate to incubate at room temperature for a defined period (e.g., 15-30 minutes) to permit the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a solution of ATP, including the radiolabeled ATP, in the assay buffer. Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration is typically at or near the Km value for the specific kinase.
-
Reaction Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes). This incubation time should be within the linear range of the enzymatic reaction.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto the filter mats. The phosphorylated substrate will bind to the filter, while the unreacted radiolabeled ATP will be washed away.
-
Washing: Wash the filter mats multiple times with a wash buffer (e.g., phosphoric acid) to remove unbound radioactivity.
-
Detection: Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
The radioactive signal is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the high (DMSO) and low (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
Signaling Pathways and Experimental Workflow
To visualize the context in which this compound acts, the following diagrams illustrate the mTOR/S6K1 signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: The mTOR/S6K1 signaling pathway and the point of inhibition by this compound.
Caption: A generalized experimental workflow for determining kinase inhibitor potency.
References
A Researcher's Guide to Positive Controls for PF-4708671 Experiments
In the dynamic field of cellular signaling and drug discovery, the p70 ribosomal S6 kinase 1 (S6K1) has emerged as a critical regulator of cell growth, proliferation, and metabolism. PF-4708671, a potent and specific inhibitor of S6K1, is an invaluable tool for elucidating the nuanced roles of this kinase. To ensure the accuracy and validity of experimental findings, the use of appropriate positive controls is paramount. This guide provides a comprehensive comparison of this compound with alternative S6K1 inhibitors and details experimental protocols for robustly assessing S6K1 activity.
Comparison of S6K1 Inhibitors
A positive control in experiments involving this compound should ideally be another well-characterized S6K1 inhibitor. This allows for a direct comparison of efficacy and specificity. Two such alternatives are FS-115 and FL772. The following table summarizes their key characteristics in comparison to this compound.
| Inhibitor | Target | IC50 (S6K1) | Key Features |
| This compound | S6K1 | 160 nM[1][2][3] | Highly specific for S6K1 over S6K2 and other AGC kinases. Cell-permeable. |
| FS-115 | S6K1 | 35 nM[2] | Higher brain penetrance compared to this compound. |
| FL772 | S6K1 | 7.3 nM[4] | Organometallic inhibitor with high potency and over 100-fold selectivity for S6K1 over S6K2.[4] |
Signaling Pathway and Experimental Workflow
The canonical pathway leading to S6K1 activation involves upstream signaling from growth factors like Insulin-like Growth Factor 1 (IGF-1) or insulin, which activate the PI3K/Akt/mTOR pathway. Activated mTORC1 then phosphorylates and activates S6K1, which in turn phosphorylates several downstream targets, most notably the ribosomal protein S6 (S6). A typical experimental workflow to test the efficacy of an S6K1 inhibitor like this compound involves stimulating this pathway and then measuring the inhibition of S6 phosphorylation.
References
Evaluating the Specificity of PF-4708671 in a New Model System: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the S6K1 inhibitor PF-4708671 with other alternatives, supported by experimental data and detailed protocols to aid in the evaluation of its specificity in novel model systems.
This compound is a potent and selective, cell-permeable inhibitor of the p70 ribosomal S6 kinase 1 (S6K1), a critical downstream effector of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders.[2] The specificity of a kinase inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. This guide outlines the established characteristics of this compound and provides a framework for its evaluation against alternative inhibitors in a new experimental context.
Comparative Analysis of S6K1 Inhibitors
The selection of an appropriate kinase inhibitor requires careful consideration of its potency and selectivity. The following table summarizes the in vitro inhibitory activities of this compound and other commercially available inhibitors targeting S6K1 and related kinases.
| Inhibitor | Primary Target(s) | S6K1 IC50/Ki | Selectivity Profile | Reference(s) |
| This compound | S6K1 | 160 nM (IC50) / 20 nM (Ki) | Highly selective for S6K1 over S6K2 (>400-fold), RSK1/2 (>20-fold), and MSK1 (4-fold).[1][3] Does not significantly inhibit other AGC kinases like Akt, PKA, or PKC.[1] | [1][2][3] |
| LY-2584702 | S6K1 | 4 nM (IC50) | Selective ATP-competitive inhibitor of p70S6K. | [4] |
| AT7867 | Akt1/2/3, p70S6K, PKA | 85 nM (IC50 for p70S6K) | Potent inhibitor of Akt and PKA in addition to S6K1. | [4] |
| FL772 | S6K1 | 7.3 nM (IC50) | Organometallic inhibitor with >100-fold specificity for S6K1 over S6K2. | [5] |
| Rapamycin | mTORC1 (allosteric) | Indirectly inhibits S6K1 | Allosteric inhibitor of mTORC1, affecting multiple downstream targets including 4E-BP1.[3] | [3][6] |
| AZD8055 | mTORC1/mTORC2 (catalytic) | Indirectly inhibits S6K1 | ATP-competitive inhibitor of both mTORC1 and mTORC2, leading to broader pathway inhibition.[6] | [6] |
Signaling Pathway Context
To understand the action of this compound, it is crucial to visualize its position within the PI3K/Akt/mTOR signaling cascade.
Experimental Protocols for Specificity Evaluation
To assess the specificity of this compound in a new model system, the following key experiments are recommended.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Methodology:
-
Reagents and Materials:
-
Purified, active S6K1 and a panel of other kinases (e.g., S6K2, RSK1, MSK1, Akt1).
-
Kinase-specific substrate (e.g., a peptide or protein substrate for S6K1).
-
ATP (radiolabeled [γ-³²P]ATP or for ADP-Glo assay).
-
Kinase reaction buffer.
-
This compound and other inhibitors of interest, serially diluted.
-
96-well plates.
-
Apparatus for detecting kinase activity (e.g., scintillation counter, luminometer).
-
-
Procedure:
-
Add kinase and inhibitor to the wells of a 96-well plate and incubate.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate at 30°C for a predetermined time within the linear reaction range.
-
Terminate the reaction.
-
Quantify substrate phosphorylation or ADP production.
-
Calculate IC50 values by plotting the percentage of kinase activity against the inhibitor concentration.
-
Western Blotting for S6K1 Pathway Activation
This technique assesses the phosphorylation status of S6K1 and its downstream targets in a cellular context, providing a measure of inhibitor efficacy and specificity within a biological system.
Methodology:
-
Cell Culture and Treatment:
-
Culture the cells of the new model system to the desired confluency.
-
Serum-starve the cells to reduce basal pathway activation.
-
Pre-treat cells with a dose range of this compound or other inhibitors.
-
Stimulate the S6K1 pathway with an appropriate agonist (e.g., insulin, IGF-1, or serum).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for phosphorylated S6K1 (e.g., Thr389), total S6K1, phosphorylated S6 (a downstream target), and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an appropriate substrate (e.g., chemiluminescent).
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of this compound, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Organometallic S6K1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PF-4708671: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for PF-4708671, a potent and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing environmental impact. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
Disposal Procedures
Proper disposal of this compound and its containers is critical. The following steps outline the recommended procedure based on available safety data sheets.
Waste Disposal Method:
-
Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. This is the preferred method for disposing of the compound itself and any contaminated materials. The process should be carried out by a licensed professional waste disposal service to ensure compliance with all federal, state, and local environmental regulations.
-
Observe all environmental regulations. It is imperative to be aware of and adhere to all applicable national and local regulations regarding chemical waste disposal.
Contaminated Packaging:
-
Dispose of as unused product. Any packaging that has come into direct contact with this compound should be treated as chemical waste and disposed of using the same procedures outlined above.
Physicochemical and Handling Data
The following table summarizes key quantitative data for this compound, providing a quick reference for laboratory personnel.
| Property | Value | Citations |
| Molecular Formula | C₁₉H₂₁F₃N₆ | [1][2] |
| Formula Weight | 390.4 g/mol | [1] |
| Purity | ≥98% | [1][2] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 10 mg/mlDMF:PBS (pH 7.2) (1:1): 0.5 mg/mlDMSO: 3 mg/mlEthanol: 2 mg/ml | [1] |
| Storage Temperature | Store at +4°C | [2] |
| InChI Key | FBLPQCAQRNSVHB-UHFFFAOYSA-N | [1] |
Signaling Pathway and Experimental Workflow
This compound is a specific inhibitor of S6K1, a key downstream effector of the mTORC1 signaling pathway. Understanding this pathway is crucial for designing and interpreting experiments involving this inhibitor.
Caption: The mTORC1 signaling pathway leading to the activation of S6K1, which is specifically inhibited by this compound.
This guide provides a foundational understanding of the proper disposal and handling of this compound. For complete and detailed safety information, always refer to the full Material Safety Data Sheet (MSDS) provided by the supplier.[3]
References
Essential Safety and Logistical Information for Handling PF-4708671
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of PF-4708671, a potent and specific inhibitor of the S6K1 protein kinase. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound in both solid and solution forms. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times and provide a complete seal around the eyes. |
| Hand Protection | Double Gloves | Two pairs of nitrile gloves are required. The outer pair should be regularly changed, especially after direct contact with the compound. |
| Body Protection | Laboratory Coat | A dedicated, buttoned lab coat is necessary. An additional disposable gown is recommended when handling larger quantities or during procedures with a high risk of splashing. |
| Respiratory Protection | N95 Respirator | An N95-rated respirator or higher is required when handling the powdered form of the compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The compound should be stored at 4°C for short-term storage and -20°C for long-term storage.
Preparation of Stock Solutions:
-
All manipulations involving the solid compound must be performed in a certified chemical fume hood.
-
Use a dedicated set of spatulas and weighing boats.
-
To prepare a stock solution, slowly add the solvent to the solid to avoid aerosolization.
-
This compound is soluble in DMSO. For a 10 mM stock solution, dissolve 3.9 mg of this compound in 1 mL of DMSO.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Clearly label the vial with the compound name, concentration, date of preparation, and your initials.
Working with Solutions:
-
Always wear the prescribed PPE when handling solutions of this compound.
-
Perform all dilutions and additions within a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Decontamination and Spill Cleanup
In the event of a spill, immediate and thorough decontamination is crucial.
Decontamination:
While a specific, validated decontamination agent for this compound has not been published, studies on the degradation of similar chemical structures containing piperazine and pyrimidine rings suggest that oxidative degradation may be effective. One study on the kinase inhibitor Trilaciclib demonstrated successful deactivation using a sodium hypochlorite solution (5% w/v active chlorine)[1]. However, the efficacy of this method for this compound has not been confirmed. Therefore, it is recommended that laboratories establish and validate their own decontamination procedures. A potential starting point for such a procedure could involve:
-
Initial Cleaning: Wipe the contaminated surface with a detergent solution to remove the bulk of the compound.
-
Chemical Inactivation (to be validated): Treat the surface with a freshly prepared 10% bleach solution (approximately 0.5% sodium hypochlorite) and allow a contact time of at least 10 minutes.
-
Rinsing: Thoroughly rinse the surface with water to remove any residual bleach, which can be corrosive.
-
Final Wipe-down: Wipe the surface with 70% ethanol.
Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and safety goggles. For larger spills or spills of the solid compound, an N95 respirator is required.
-
Contain the Spill:
-
For liquid spills: Cover the spill with absorbent pads, starting from the outside and working inwards.
-
For solid spills: Gently cover the spill with damp absorbent pads to avoid creating dust.
-
-
Clean the Spill:
-
Carefully collect the absorbent material and any contaminated debris using forceps or a scoop and place it into a designated hazardous waste bag.
-
Clean the spill area with a detergent solution, followed by the validated decontamination procedure.
-
-
Dispose of Waste: Seal the hazardous waste bag and place it in a second bag. Label it clearly as "Hazardous Chemical Waste" and include the name of the compound.
-
Decontaminate Reusable Equipment: Thoroughly clean and decontaminate any reusable equipment used during the cleanup process.
-
Personal Decontamination: Remove and dispose of contaminated PPE in the hazardous waste bag. Wash hands thoroughly with soap and water.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, weighing boats, and absorbent pads, in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste, including unused stock solutions and media from cell culture experiments, in a separate, clearly labeled, and sealed hazardous waste container.
-
Sharps: Any contaminated sharps, such as pipette tips and needles, must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
Ensure all waste containers are securely sealed and properly labeled with "Hazardous Chemical Waste" and the name "this compound".
-
Follow your institution's guidelines for the pickup and disposal of hazardous chemical waste. Do not dispose of any this compound-contaminated waste in the regular trash or down the drain.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cultured cells.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals. The solution should turn purple.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blotting for S6K1 Pathway Inhibition
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of S6K1 and its downstream targets.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-S6 (Ser235/236), anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Procedure for cleaning up a this compound spill.
Caption: Waste disposal plan for this compound.
Caption: The mTOR/S6K1 signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
